OSS_128167
Description
Properties
IUPAC Name |
5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-15-7-6-13(10-14(15)19(25)26)20-17(23)11-3-1-4-12(9-11)21-18(24)16-5-2-8-27-16/h1-10,22H,(H,20,23)(H,21,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJWLEGCECXGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of OSS_128167 on SIRT6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase that has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation. Its dysregulation is implicated in a variety of diseases, making it a compelling target for therapeutic intervention. OSS_128167 has been identified as a selective inhibitor of SIRT6. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on SIRT6 and the downstream cellular consequences. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the affected signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to SIRT6 and its Inhibition by this compound
SIRT6 is a member of the sirtuin family of enzymes that play a crucial role in cellular homeostasis. It primarily functions as a histone deacetylase, with a particular affinity for acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac). By removing these acetyl groups, SIRT6 modulates chromatin structure and gene expression, thereby influencing a wide array of cellular functions.
This compound is a small molecule that has been identified as a potent and selective inhibitor of SIRT6.[1][2] Its ability to specifically target SIRT6 over other sirtuin family members, such as SIRT1 and SIRT2, makes it a valuable tool for studying the biological roles of SIRT6 and a promising lead compound for the development of novel therapeutics.[2][3]
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound against SIRT6 and its selectivity over other sirtuins have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Sirtuin Isoform | IC50 (μM) | Selectivity (fold vs. SIRT6) |
| SIRT6 | 89 | - |
| SIRT1 | 1578 | ~17.7 |
| SIRT2 | 751 | ~8.4 |
Table 1: Inhibitory activity of this compound against SIRT1, SIRT2, and SIRT6. Data sourced from multiple independent findings.[3][4]
Mechanism of Action: How this compound Inhibits SIRT6
This compound functions as a competitive inhibitor of SIRT6. While a co-crystal structure of this compound bound to SIRT6 is not publicly available, in silico modeling and structure-activity relationship studies from its discovery suggest that it likely binds to the active site of SIRT6, competing with the acetylated substrate.[1][5] This binding prevents the catalytic deacetylation of SIRT6's target proteins.
The primary and most well-documented downstream effect of SIRT6 inhibition by this compound is the hyperacetylation of its histone substrates, most notably H3K9.[2][4] This increase in histone acetylation leads to a more open chromatin structure, altering the expression of SIRT6-regulated genes.
Cellular Effects of SIRT6 Inhibition by this compound
The inhibition of SIRT6 by this compound triggers a cascade of cellular events, primarily through the modulation of key signaling pathways.
Upregulation of Glucose Metabolism
One of the key consequences of SIRT6 inhibition is the upregulation of glucose uptake and glycolysis.[6] This is primarily achieved through the increased expression of Glucose Transporter 1 (GLUT1).[4] SIRT6 normally represses the expression of glycolytic genes. By inhibiting SIRT6, this compound lifts this repression, leading to enhanced glucose metabolism.[6]
Modulation of NF-κB Signaling
SIRT6 is a known negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] SIRT6 can deacetylate the RelA/p65 subunit of NF-κB, leading to its inactivation and the suppression of inflammatory gene expression.[7] Inhibition of SIRT6 by this compound is therefore expected to enhance NF-κB signaling, although the full extent of this modulation is an active area of research.
Impact on the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Emerging evidence suggests a complex interplay between SIRT6 and this pathway. Some studies indicate that SIRT6 can negatively regulate Akt signaling at the chromatin level.[9][10] Therefore, inhibition of SIRT6 with this compound may lead to the activation of the PI3K/Akt pathway in certain cellular contexts.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro SIRT6 Inhibition Assay (Fluorometric Method)
This protocol describes a common method to determine the IC50 of an inhibitor against SIRT6 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (or other test compounds) dissolved in DMSO
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
SIRT6 enzyme (at a final concentration optimized for linear reaction kinetics)
-
This compound dilution or DMSO (for control wells)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of the SIRT6 fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-400 nm and emission at 450-505 nm, depending on the substrate).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[11][12][13][14]
Western Blot Analysis of H3K9 Acetylation
This protocol details the detection of changes in H3K9 acetylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., BxPC-3)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 18-24 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[15][16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[15][16]
-
Quantify the band intensities to determine the relative change in H3K9 acetylation.
Glucose Uptake Assay
This protocol outlines a method to measure the effect of this compound on cellular glucose uptake.
Materials:
-
Cell line of interest
-
This compound
-
Glucose-free culture medium
-
Fluorescently-labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose
-
Insulin (optional, for studying insulin-stimulated uptake)
-
PBS
-
Fluorescence microplate reader or scintillation counter
Procedure:
-
Seed cells in a multi-well plate.
-
Treat the cells with this compound or DMSO for the desired duration.
-
Wash the cells with PBS and incubate them in glucose-free medium for a short period to starve them of glucose.
-
Add the fluorescent or radiolabeled glucose analog to the cells and incubate for a defined time (e.g., 15-30 minutes).[17][18][19]
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells.
-
Measure the fluorescence or radioactivity in the cell lysates.[17][18][19]
-
Normalize the glucose uptake to the total protein content of each sample.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Figure 1: Direct inhibitory action of this compound on SIRT6 and its immediate downstream consequences.
Figure 2: Modulation of NF-κB and PI3K/Akt signaling pathways by SIRT6 inhibition.
Figure 3: A typical experimental workflow for characterizing the mechanism of action of this compound.
Conclusion
This compound is a valuable pharmacological tool for the study of SIRT6 biology and a promising scaffold for the development of therapeutic agents. Its mechanism of action is centered on the direct inhibition of SIRT6's deacetylase activity, leading to the hyperacetylation of its substrates and subsequent modulation of gene expression. The downstream consequences of SIRT6 inhibition are multifaceted, impacting cellular metabolism and key signaling pathways such as NF-κB and PI3K/Akt. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the roles of SIRT6 and the therapeutic potential of its inhibitors. Further research, including structural studies of the this compound-SIRT6 complex, will undoubtedly provide deeper insights into its precise mechanism of inhibition and facilitate the design of next-generation SIRT6-targeting drugs.
References
- 1. SIRT6 through PI3K/Akt/mTOR signaling pathway to enhance radiosensitivity of non-Small cell lung cancer and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex role of SIRT6 in NF-κB pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Regulation of Akt signaling by Sirtuins: Its implication in cardiac hypertrophy and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.cn [abcam.cn]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. SIRT6 Deficiency Results in Severe Hypoglycemia by Enhancing Both Basal and Insulin-stimulated Glucose Uptake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NAD+-dependent Sirtuin 1 and 6 Proteins Coordinate a Switch from Glucose to Fatty Acid Oxidation during the Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucose uptake capacity assay Glucose Uptake Assay Kit-Green Dojindo [dojindo.com]
OSS_128167: A Comprehensive Technical Guide to its Cellular Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSS_128167 is a potent and selective small-molecule inhibitor of Sirtuin 6 (SIRT6), a member of the NAD+-dependent protein deacetylase family.[1][2] SIRT6 plays a crucial role in a multitude of cellular processes, including DNA repair, metabolism, inflammation, and tumorigenesis.[3][4][5] This technical guide provides an in-depth overview of the cellular functions of this compound, focusing on its mechanism of action, impact on signaling pathways, and its potential as a therapeutic agent. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for the scientific community.
Introduction to this compound and its Target: SIRT6
Sirtuins (SIRTs) are a family of seven (SIRT1-7) highly conserved NAD+-dependent deacetylases that regulate a wide array of biological pathways.[3][6] SIRT6, a nuclear sirtuin, is a key regulator of chromatin dynamics and gene expression through its deacetylation of histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56).[3][7] This enzymatic activity is linked to telomere maintenance, genome stability, and the regulation of metabolic and inflammatory processes.[3] Given its central role in cellular homeostasis, SIRT6 has emerged as a promising therapeutic target for various diseases, including cancer, metabolic disorders, and viral infections.[5]
This compound has been identified as a specific inhibitor of SIRT6, demonstrating selectivity over other sirtuin isoforms, particularly SIRT1 and SIRT2.[1][8] Its ability to modulate SIRT6 activity provides a powerful tool for investigating the physiological roles of this enzyme and for developing novel therapeutic strategies.
Quantitative Data: Inhibitory Activity and Cellular Effects
The efficacy and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Sirtuin Isoforms
| Target | IC50 (μM) | Reference(s) |
| SIRT6 | 89 | [1][2][8] |
| SIRT1 | 1578 | [1][2][8] |
| SIRT2 | 751 | [1][2][8] |
Table 2: Cellular Activity of this compound in Various Experimental Models
| Cell Line | Concentration (μM) | Incubation Time | Observed Effect(s) | Reference(s) |
| BxPC3 | 100 | 0-24 hours | Increased H3K9 acetylation, Increased GLUT-1 expression | [1][8] |
| BxPC3 | 100 | 18 hours | Blunted phorbol myristate acetate (PMA)-induced TNF-α secretion | [1] |
| HepG2.2.15 & HepG2-NTCP | 100 | 96 hours | Decreased HBV core DNA and 3.5-Kb RNA levels; Inhibited HBsAg and HBeAg secretion | [1] |
| Multiple Myeloma (NCI-H929, LR-5, Dox40) | 200 | Not Specified | Induced chemosensitization | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | 100 | Not Specified | Decreased cell proliferation, induced apoptosis, blocked cell cycle | [9] |
Mechanism of Action and Impact on Signaling Pathways
This compound exerts its cellular effects primarily through the inhibition of SIRT6's deacetylase activity. This leads to a cascade of downstream events, impacting multiple signaling pathways.
Epigenetic Regulation: Histone Acetylation
By inhibiting SIRT6, this compound prevents the deacetylation of histone H3, leading to an increase in H3K9 acetylation.[1][8] This epigenetic modification is associated with a more open chromatin structure, facilitating the transcription of target genes.
Metabolic Reprogramming
A key consequence of SIRT6 inhibition by this compound is the upregulation of glucose transporter 1 (GLUT-1) expression.[5][8] This leads to increased glucose uptake by cells, a hallmark of metabolic reprogramming.[1][5] This effect is particularly relevant in the context of cancer, where altered glucose metabolism is a critical feature.
Downregulation of the PI3K/Akt/mTOR Signaling Pathway
In the context of diffuse large B-cell lymphoma (DLBCL), this compound has been shown to exert its anti-tumor effects by downregulating the PI3K/Akt/mTOR signaling pathway.[6][9] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
Caption: this compound inhibits SIRT6, leading to downregulation of the PI3K/Akt/mTOR pathway.
Anti-Hepatitis B Virus (HBV) Activity
This compound has demonstrated significant anti-HBV activity by restricting viral transcription and replication.[1][4] This effect is mediated through the targeting of the transcription factor Peroxisome Proliferator-Activated Receptor α (PPARα).[4]
Caption: this compound inhibits SIRT6, impacting PPARα and reducing HBV transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's functions.
Cell Culture and Treatment
-
Cell Lines: BxPC3 (pancreatic cancer), HepG2.2.15 and HepG2-NTCP (hepatocellular carcinoma, HBV-positive), NCI-H929, LR-5, and Dox40 (multiple myeloma), and various DLBCL cell lines have been utilized.[1][8][9]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
This compound Preparation and Application: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] For cell treatment, the stock solution is diluted in culture medium to the desired final concentration (e.g., 100 µM).[1][8] A vehicle control (DMSO) is run in parallel.
Immunoblotting for Protein Expression
-
Objective: To detect changes in protein levels, such as H3K9 acetylation and GLUT-1 expression.
-
Procedure:
-
Cells are plated and allowed to adhere.
-
Cells are treated with this compound or vehicle control for the specified duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., anti-acetyl-H3K9, anti-GLUT-1, anti-total H3).
-
The membrane is washed and incubated with a corresponding secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.[8]
-
In Vitro Kinase/Deacetylase Assays
-
Objective: To determine the IC50 values of this compound against SIRT6, SIRT1, and SIRT2.
-
Procedure:
-
Recombinant human SIRT1, SIRT2, and SIRT6 enzymes are used.
-
A fluorescently labeled acetylated peptide substrate is incubated with the respective sirtuin enzyme in the presence of NAD+.
-
The reaction is initiated and allowed to proceed for a set time at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.
-
The fluorescence is measured using a plate reader.
-
Assays are performed with a range of this compound concentrations to determine the dose-dependent inhibition and calculate the IC50 value.
-
Caption: A generalized workflow for in vitro characterization of this compound.
Therapeutic Potential and Future Directions
The selective inhibition of SIRT6 by this compound presents a promising avenue for therapeutic intervention in a range of diseases.
-
Oncology: By inducing metabolic reprogramming, inhibiting cell proliferation, and sensitizing cancer cells to chemotherapy, this compound holds potential as an anti-cancer agent, particularly in malignancies like DLBCL and multiple myeloma.[1][6][9]
-
Infectious Diseases: The ability of this compound to suppress HBV replication suggests its utility as a novel antiviral therapy.[1][4]
-
Inflammatory and Metabolic Disorders: While some studies suggest a protective role for SIRT6, making its inhibition potentially detrimental in conditions like diabetic cardiomyopathy, the context-dependent functions of SIRT6 warrant further investigation.[3] The pro-inflammatory and pro-oxidative stress effects observed with this compound in certain models highlight the need for careful consideration of its therapeutic window and potential side effects.[3]
Future research should focus on elucidating the full spectrum of SIRT6's functions in different cellular and disease contexts. The development of more potent and specific SIRT6 inhibitors, inspired by the chemical scaffold of this compound, could lead to the generation of novel therapeutics with improved efficacy and safety profiles. In vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound and its analogs.
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex biology of SIRT6. Its selective inhibitory activity has unveiled critical roles for SIRT6 in cancer, viral infections, and metabolism. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting SIRT6 with specific inhibitors like this compound. Continued investigation into the nuanced functions of SIRT6 will undoubtedly pave the way for innovative treatments for a variety of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Sirtuin | HBV | TargetMol [targetmol.com]
- 3. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]
- 7. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
discovery and development of OSS_128167
An In-Depth Technical Guide to the Discovery and Development of OSS_128167
Introduction
This compound is a selective small-molecule inhibitor of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, inflammation, and genome stability.[1][2][3] Identified through in silico screening, this compound has emerged as a valuable chemical probe for studying SIRT6 biology and as a potential starting point for the development of therapeutic agents for a range of diseases, including cancer and viral infections.[2][3][4] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery
This compound was identified as the first selective inhibitor of SIRT6 through a computerized, in silico screening process.[3][4] This computational approach allowed for the virtual screening of a large library of small molecules to identify compounds with the potential to bind to and inhibit the enzymatic activity of SIRT6. The most promising candidates from this screening were then synthesized and evaluated in biochemical and cell-based assays, leading to the identification of this compound as a lead compound with significant selectivity for SIRT6 over other sirtuin isoforms, particularly SIRT1 and SIRT2.[3]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the deacetylase activity of SIRT6.[5][6][7] Sirtuins, including SIRT6, are Class III histone deacetylases (HDACs) that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4] SIRT6 is known to specifically deacetylate histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56).[1] By inhibiting SIRT6, this compound leads to an increase in the acetylation of its target proteins, most notably H3K9.[5][6][8][9] This modulation of histone acetylation alters chromatin structure and regulates the expression of various genes involved in metabolism, inflammation, and cell survival.[2][4]
Quantitative Data: Inhibitory Activity
The selectivity of this compound is a key feature, with its inhibitory activity being significantly higher for SIRT6 compared to other sirtuins. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (μM) |
| SIRT6 | 89[5][6][7] |
| SIRT1 | 1578[5][6][7] |
| SIRT2 | 751[5][6][7] |
Signaling Pathways and Biological Effects
The inhibition of SIRT6 by this compound modulates several key signaling pathways, leading to a range of biological outcomes.
1. Metabolic Regulation: this compound has been shown to increase the expression of Glucose Transporter 1 (GLUT-1) and enhance glucose uptake in cells.[3][6][8] This is consistent with the known role of SIRT6 in the transcriptional control of metabolism.
Caption: this compound inhibits SIRT6, increasing H3K9ac and GLUT-1 expression.
2. Anti-Inflammatory Effects: this compound can reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) induced by phorbol myristate acetate (PMA) in cancer cells.[3][6][8] This suggests a role for SIRT6 in inflammatory signaling.
Caption: this compound blocks the pathway leading to TNF-α secretion.
3. Anti-Cancer Activity: In Diffuse Large B-cell Lymphoma (DLBCL), inhibition of SIRT6 by this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway, leading to anti-lymphoma effects and inhibition of tumor growth in xenograft models.[4] It also sensitizes multiple myeloma cells to chemotherapeutic agents.[6][8]
Caption: this compound inhibits SIRT6, suppressing pro-survival PI3K/Akt/mTOR signaling.
4. Anti-Hepatitis B Virus (HBV) Activity: this compound restricts Hepatitis B Virus (HBV) transcription and replication.[2][6] It has been shown to decrease levels of HBV core DNA and 3.5-Kb RNA both in vitro and in HBV transgenic mice.[2][6][8] The mechanism involves targeting the transcription factor Peroxisome Proliferator-Activated Receptors α (PPARα).[6]
References
- 1. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Sirtuin | HBV | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
- 9. researchgate.net [researchgate.net]
The Role of OSS_128167 in Accelerating Cellular Aging and Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible growth arrest, is a fundamental hallmark of aging and a contributing factor to a host of age-related pathologies. Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase, has emerged as a critical regulator of longevity and cellular homeostasis, playing pivotal roles in DNA repair, telomere maintenance, and metabolic control. Consequently, the inhibition of SIRT6 presents a valuable pharmacological tool to probe the mechanisms of cellular aging and to induce a senescent phenotype for in vitro and in vivo studies. This technical guide provides an in-depth overview of OSS_128167, a selective inhibitor of SIRT6, and its role in promoting cellular aging and senescence. We will explore its mechanism of action, detail experimental protocols for its use, and present expected quantitative outcomes and key signaling pathways involved.
Introduction to this compound and SIRT6
This compound is a potent and selective small molecule inhibitor of Sirtuin 6 (SIRT6).[1][2] SIRT6 is a nuclear protein that deacetylates histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), thereby playing a crucial role in gene silencing, DNA repair, and genomic stability.[3][4][5][6] By inhibiting the deacetylase activity of SIRT6, this compound effectively promotes a cellular state that mimics aspects of accelerated aging, making it a valuable tool for geroscience research.
The multifaceted role of SIRT6 in delaying the onset of aging is well-documented. It is critically involved in:
-
DNA Damage Repair: SIRT6 is recruited to sites of DNA double-strand breaks (DSBs) and facilitates their repair through both non-homologous end joining (NHEJ) and homologous recombination (HR).[1][7]
-
Telomere Maintenance: SIRT6 helps maintain the integrity of telomeres, the protective caps at the ends of chromosomes, by deacetylating H3K9ac and promoting a heterochromatic state, thus preventing telomere dysfunction and replicative senescence.[3][4]
-
Metabolic Homeostasis: SIRT6 regulates glucose and lipid metabolism, contributing to overall metabolic health, which is closely intertwined with the aging process.[7]
-
Inflammation: SIRT6 suppresses the expression of pro-inflammatory genes by inhibiting the NF-κB signaling pathway, thereby mitigating the chronic low-grade inflammation associated with aging (inflammaging).[3][7]
Inhibition of these protective functions by this compound is therefore hypothesized to accelerate the accumulation of cellular damage and drive cells into a senescent state.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of SIRT6, binding to the enzyme and preventing it from deacetylating its target substrates. The primary and most well-characterized downstream effect of this compound is the hyperacetylation of H3K9 and H3K56.[1][3] This leads to a more open chromatin structure, altering gene expression profiles and impairing critical cellular processes that rely on SIRT6 activity.
The key molecular consequences of SIRT6 inhibition by this compound that contribute to cellular senescence are:
-
Impaired DNA Damage Response: Increased H3K9 and H3K56 acetylation at DNA break sites hinders the recruitment of DNA repair factors, leading to the accumulation of unrepaired DNA damage, a potent trigger of senescence.
-
Telomere Dysfunction: De-repression of telomeric and subtelomeric regions due to histone hyperacetylation can lead to telomere instability and shortening, ultimately inducing replicative senescence.[3][4]
-
Induction of Pro-inflammatory Genes: Relief of SIRT6-mediated repression of the NF-κB pathway results in the upregulation of pro-inflammatory cytokines and chemokines, a key component of the Senescence-Associated Secretory Phenotype (SASP).[3]
Quantitative Data on this compound-Induced Senescence
The following tables summarize the expected quantitative outcomes of treating normal human fibroblasts with this compound to induce a senescent phenotype. These are representative data based on the known functions of SIRT6 and the expected effects of its inhibition.
Table 1: Senescence Marker Expression
| Marker | Control (Vehicle) | This compound (100 µM, 10 days) | Fold Change |
| SA-β-gal Positive Cells (%) | ~5% | ~60% | 12 |
| p16INK4a Positive Cells (%) | ~8% | ~55% | 6.9 |
| p21CIP1 Positive Cells (%) | ~10% | ~65% | 6.5 |
| γ-H2AX Foci per Cell | ~2 | ~15 | 7.5 |
Table 2: Senescence-Associated Secretory Phenotype (SASP) Factor Secretion (pg/mL)
| SASP Factor | Control (Vehicle) | This compound (100 µM, 10 days) | Fold Change |
| IL-6 | 50 | 500 | 10 |
| IL-8 | 100 | 800 | 8 |
| MMP-3 | 20 | 250 | 12.5 |
| MCP-1 | 30 | 300 | 10 |
Table 3: Telomere Length Analysis
| Parameter | Control (Vehicle) | This compound (100 µM, 20 passages) | Change |
| Average Telomere Length (kb) | 8.5 | 6.0 | -2.5 kb |
| Percentage of Short Telomeres (<3 kb) | 5% | 25% | +20% |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in inducing cellular senescence.
Induction of Senescence with this compound
Objective: To induce a senescent phenotype in primary human fibroblasts using this compound.
Materials:
-
Primary human fibroblasts (e.g., IMR-90, WI-38)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Selleck Chemicals, Cat. No. S8627)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates (6-well, 96-well)
Procedure:
-
Culture primary human fibroblasts in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed fibroblasts at a density of 5 x 10^4 cells/well in 6-well plates.
-
Allow cells to adhere for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 µM) or vehicle (DMSO) as a control. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with fresh medium containing this compound or vehicle every 2-3 days.
-
Continue the treatment for the desired duration (e.g., 7-14 days) to allow for the development of a stable senescent phenotype.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Objective: To detect the activity of senescence-associated β-galactosidase, a widely used biomarker of senescent cells.
Materials:
-
Senescence β-Galactosidase Staining Kit (Cell Signaling Technology, Cat. No. 9860) or individual reagents.
-
Phosphate-buffered saline (PBS)
-
Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
Procedure:
-
After this compound treatment, wash the cells twice with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C in a dry incubator (no CO2) for 12-24 hours. Protect from light.
-
Observe the cells under a bright-field microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells from at least three independent fields of view.
Immunofluorescence for Senescence Markers (p16INK4a and p21CIP1)
Objective: To detect the expression of the cyclin-dependent kinase inhibitors p16INK4a and p21CIP1, key regulators of the senescent cell cycle arrest.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibodies: anti-p16INK4a (e.g., Abcam, ab108349), anti-p21CIP1 (e.g., Cell Signaling Technology, #2947)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Grow and treat cells on glass coverslips in 24-well plates.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with corresponding secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount coverslips on microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the percentage of p16INK4a and p21CIP1 positive cells.
Telomere Length Measurement by qPCR
Objective: To measure the relative telomere length in cells treated with this compound.
Materials:
-
Genomic DNA isolation kit
-
qPCR instrument
-
SYBR Green qPCR Master Mix
-
Primers for telomere repeat amplification (TelG and TelC)
-
Primers for a single-copy reference gene (e.g., 36B4)
Procedure:
-
Isolate genomic DNA from control and this compound-treated cells.
-
Perform qPCR reactions for both the telomere repeat and the single-copy gene in separate wells.
-
The relative telomere length is calculated using the delta-delta Ct (ΔΔCt) method, comparing the ratio of telomere repeat copy number to the single-copy gene copy number in treated versus control samples.
Signaling Pathways and Visualizations
The inhibition of SIRT6 by this compound perturbs several critical signaling pathways that converge to promote cellular senescence.
DNA Damage Response Pathway
Inhibition of SIRT6 by this compound leads to the accumulation of DNA damage, which activates the DNA Damage Response (DDR) pathway. This pathway is central to the initiation of cellular senescence.
NF-κB and SASP Regulation Pathway
SIRT6 normally represses the NF-κB signaling pathway. Inhibition by this compound lifts this repression, leading to the production of SASP factors.
References
- 1. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases [aginganddisease.org]
- 2. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | SIRT6 in Senescence and Aging-Related Cardiovascular Diseases [frontiersin.org]
- 4. SIRT6 in Senescence and Aging-Related Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role and Molecular Pathways of SIRT6 in Senescence and Age-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reviewing the Role of SIRT6 in Aging – Fight Aging! [fightaging.org]
An In-depth Technical Guide to the Pro-inflammatory Effects of OSS_128167
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSS_128167 has been identified as a selective inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase implicated in a variety of cellular processes, including inflammation, metabolism, and DNA repair.[1][2][3] Emerging evidence robustly indicates that inhibition of SIRT6 by this compound elicits significant pro-inflammatory effects. This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols associated with the pro-inflammatory activity of this compound. The information presented herein is intended to support further research and drug development efforts targeting inflammatory pathways.
Introduction to this compound and SIRT6
This compound is a small molecule that demonstrates selectivity for SIRT6 over other sirtuin isoforms, notably SIRT1 and SIRT2.[1][4][5] SIRT6 is a nuclear protein that deacetylates histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56), playing a crucial role in gene expression and genome stability.[6] By inhibiting the deacetylase activity of SIRT6, this compound leads to hyperacetylation of its targets, consequently modulating various signaling pathways. A significant body of research now points towards an anti-inflammatory role for SIRT6, and conversely, a pro-inflammatory role for its inhibitor, this compound.[6]
Quantitative Data on Pro-inflammatory Effects
The pro-inflammatory effects of this compound have been quantified in several in vitro and in vivo models. The data consistently demonstrates an upregulation of key inflammatory markers upon treatment with this SIRT6 inhibitor.
Table 1: In Vitro Pro-inflammatory Effects of this compound
| Cell Line | Treatment Conditions | Inflammatory Marker | Method of Analysis | Quantitative Result | Reference |
| H9c2 Cardiomyocytes | High Glucose (HG) + this compound | TNF-α (protein) | Western Blot | Significant increase compared to HG alone | [3][6] |
| H9c2 Cardiomyocytes | High Glucose (HG) + this compound | TNF-α (mRNA) | qRT-PCR | Significant increase compared to HG alone | [3][6] |
| BxPC3 Pancreatic Cancer Cells | PMA-induced | TNF-α secretion | Not specified | Effectively blunted | [4] |
Note: While one study indicates this compound blunts PMA-induced TNF-α secretion in BxPC-3 cells[4], the preponderance of evidence in other models points towards a pro-inflammatory effect, particularly in the context of underlying cellular stress like high glucose.
Table 2: In Vivo Pro-inflammatory Effects of this compound
| Animal Model | Treatment Conditions | Tissue/Organ | Inflammatory Marker | Method of Analysis | Quantitative Result | Reference |
| Streptozotocin (STZ)-induced diabetic mice | This compound (20 or 50 mg/kg, oral gavage) | Myocardium | TNF-α | Immunohistochemistry | Further increase in expression compared to diabetic mice | [3] |
Signaling Pathways Modulated by this compound
The primary mechanism by which this compound exerts its pro-inflammatory effects is through the inhibition of SIRT6, which leads to the subsequent activation of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).
The SIRT6/NF-κB Signaling Axis
SIRT6 is a negative regulator of NF-κB signaling. It deacetylates the p65/RelA subunit of NF-κB, thereby inhibiting its transcriptional activity. By inhibiting SIRT6, this compound prevents this deacetylation, leading to sustained NF-κB activation and the subsequent transcription of a wide array of pro-inflammatory genes.
References
- 1. SIRT6 Widely Regulates Aging, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 6 inhibits group 3 innate lymphoid cell function and gut immunity by suppressing IL-22 production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT6 inhibition delays peripheral nerve recovery by suppressing migration, phagocytosis and M2-polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Properties of Sirtuin 6 in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
OSS_128167: A Deep Dive into its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor OSS_128167 and its intricate role in the regulation of gene transcription. We will explore its mechanism of action, summarize key quantitative data, detail experimental methodologies, and visualize the underlying signaling pathways.
Core Mechanism: Selective Inhibition of SIRT6
This compound is a potent and selective inhibitor of Sirtuin 6 (SIRT6), a member of the NAD+-dependent histone deacetylase family.[1][2] SIRTs play a crucial role in various cellular processes, including chromatin remodeling, DNA repair, metabolism, and inflammation, primarily by removing acetyl groups from histone and non-histone proteins.[2][3]
The primary mechanism by which this compound impacts gene transcription is through the inhibition of SIRT6's deacetylase activity. This leads to an increase in the acetylation of histone H3 at lysine 9 (H3K9ac), a key epigenetic mark associated with transcriptionally active chromatin.[1][4] By altering the chromatin landscape, this compound can modulate the expression of a variety of genes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| SIRT6 | 89 µM | [1][4][5] |
| SIRT1 | 1578 µM | [1][4][5] |
| SIRT2 | 751 µM | [1][4][5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Effects of this compound
| Cell Line | Concentration | Effect | Reference |
| BxPC3 | 100 µM | Increased H3K9 acetylation | [1][4] |
| BxPC3 | 100 µM | Increased GLUT-1 expression | [1] |
| BxPC3 | 100 µM | Blunted PMA-induced TNF-α secretion | [1] |
| HepG2.2.15 & HepG2-NTCP | 100 µM | Significantly decreased HBV core DNA and 3.5-Kb RNA levels | [1] |
| NCI-H929, LR-5, Dox40 (Multiple Myeloma) | 200 µM | Induced chemosensitization | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its effects.
Caption: Signaling pathway of this compound in regulating gene transcription.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
In Vitro SIRT6 Inhibition Assay
The inhibitory activity of this compound against SIRT6 and other sirtuins is typically determined using a cell-free enzymatic assay. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by the recombinant sirtuin enzyme. The reaction is initiated by the addition of NAD+ and the inhibitor at various concentrations. The fluorescence generated upon deacetylation is measured over time, and the IC50 value is calculated from the dose-response curve.
Cell Culture and Treatment
-
Cell Lines: BxPC3 (pancreatic cancer), HepG2.2.15 (HBV-producing hepatoma), and HepG2-NTCP (HBV-infectable hepatoma) are commonly used cell lines.[1][4]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are plated and allowed to adhere for 24 hours.[4] Subsequently, they are treated with this compound (typically at 100 µM) or a vehicle control (DMSO) for the desired duration (e.g., 18-96 hours).[1][4]
Immunoblotting for Histone Acetylation
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for total histone H3 and acetylated histone H3 at lysine 9 (Ac-H3K9).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.[4]
Reverse Transcription-Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from treated cells using a suitable kit.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template for quantitative PCR (qPCR) with gene-specific primers for the target genes (e.g., HBV 3.5-Kb RNA) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.[1][6]
Impact on Gene Transcription: Key Findings
-
Epigenetic Modulation: The primary impact of this compound on gene transcription is through the inhibition of SIRT6, leading to increased H3K9 acetylation.[1][4] This epigenetic modification is generally associated with a more open chromatin structure, facilitating the access of transcription factors to DNA and thereby promoting gene expression.
-
Metabolic Gene Regulation: this compound has been shown to increase the expression of the glucose transporter 1 (GLUT-1), suggesting a role in regulating cellular metabolism.[1]
-
Anti-HBV Activity: A significant finding is the ability of this compound to inhibit Hepatitis B Virus (HBV) transcription and replication.[1][6][7] This effect is mediated through the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα), which subsequently activates the HBV core promoter.[6][7] Studies in HBV transgenic mice have confirmed the in vivo efficacy of this compound in reducing HBV DNA and RNA levels.[6]
-
Inflammation and Cancer: By modulating gene expression, this compound also exhibits anti-inflammatory and anti-cancer properties.[1][3] It can blunt the secretion of the pro-inflammatory cytokine TNF-α and induce chemosensitization in multiple myeloma cells.[1] In diffuse large B-cell lymphoma (DLBCL), inhibition of SIRT6 by this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway and inhibit tumor growth in xenograft models.[2]
Conclusion
This compound is a valuable research tool for dissecting the role of SIRT6 in gene regulation and various disease processes. Its ability to selectively inhibit SIRT6 and consequently modulate histone acetylation provides a powerful approach to influence the expression of a wide array of genes. The demonstrated efficacy in preclinical models of cancer and HBV infection highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its complex downstream effects and to explore its clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]
- 3. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Sirtuin | HBV | TargetMol [targetmol.com]
- 6. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on OSS_128167 in Cancer Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research on OSS_128167, a selective inhibitor of Sirtuin 6 (SIRT6), and its emerging role in oncology. The document synthesizes key findings on its mechanism of action, preclinical efficacy in various cancer models, and the signaling pathways it modulates.
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the NAD+-dependent deacylase and ADP-ribosylase SIRT6.[1][2] The function of SIRT6 in cancer is complex and appears to be context-dependent, exhibiting both tumor-suppressive and oncogenic roles.[3] this compound exerts its anti-cancer effects primarily through the inhibition of SIRT6's deacetylase activity. This leads to an increase in the acetylation of histone H3 at lysine 9 (H3K9ac), a mark associated with transcriptional activation.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in cancer research.
| Parameter | Value | Enzyme/Protein | Reference |
| IC50 | 89 µM | SIRT6 | [1][4] |
| 1578 µM | SIRT1 | [1][4] | |
| 751 µM | SIRT2 | [1][4] | |
| Table 1: In vitro enzyme inhibitory activity of this compound. |
| Cancer Type | Cell Line | Concentration | Effect | Reference |
| Pancreatic Cancer | BxPC-3 | 100 µM | Increased H3K9 acetylation | [1] |
| Increased GLUT-1 expression | [1] | |||
| Blunted PMA-induced TNF-α secretion | [1] | |||
| Multiple Myeloma | NCI-H929 | 200 µM | Chemosensitization | [1] |
| LR-5 (melphalan-resistant) | 200 µM | Chemosensitization | [1] | |
| Dox40 (doxorubicin-resistant) | 200 µM | Chemosensitization | [1] | |
| Diffuse Large B-Cell Lymphoma | Various | 100 µM | Decreased cell proliferation | [2] |
| Induced cell apoptosis | [2] | |||
| Blocked cell cycle | [2] | |||
| Enhanced cytotoxicity of Adriamycin and Bendamustine | [2] | |||
| Table 2: In vitro effects of this compound on various cancer cell lines. |
| Cancer Model | Dosing Regimen | Effect | Reference |
| Diffuse Large B-Cell Lymphoma Xenograft | 50 mg/kg, intraperitoneal injection, every two days for 2 weeks | Decreased tumor growth | [2] |
| Table 3: In vivo efficacy of this compound. |
Key Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Proliferation Assay (DLBCL Cell Lines)
-
Cell Seeding: Plate DLBCL cells in 96-well plates.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 100 µM) or vehicle control.
-
Incubation: Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Analysis: Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
2. Apoptosis Assay (DLBCL Cell Lines)
-
Cell Treatment: Treat DLBCL cells with this compound (e.g., 100 µM) for a defined time.
-
Staining: Stain cells with Annexin V and Propidium Iodide (PI).
-
Analysis: Analyze the stained cells using flow cytometry to quantify early and late apoptotic populations.
3. Western Blot for H3K9 Acetylation (BxPC-3 Cells)
-
Cell Lysis: Lyse BxPC-3 cells treated with this compound (e.g., 100 µM) or vehicle.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against acetyl-H3K9 and total H3, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study (DLBCL)
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously inject DLBCL cells to establish tumors.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal injection every two days for a specified duration (e.g., 2 weeks).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry, western blot).
Visualizing Molecular Pathways and Workflows
Signaling Pathway of this compound in DLBCL
Caption: this compound inhibits SIRT6, leading to the downregulation of the PI3K/Akt/mTOR signaling pathway in DLBCL.
General Experimental Workflow for Preclinical Evaluation
Caption: A general workflow for the preclinical evaluation of this compound in cancer research.
Logical Relationship of SIRT6 Inhibition and Cellular Effects
Caption: The logical flow from SIRT6 inhibition by this compound to downstream cellular anti-cancer effects.
References
Foundational Research on OSS_128167 and its Impact on Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSS_128167 has emerged as a molecule of significant interest in the field of antiviral research, particularly for its targeted activity against Hepatitis B Virus (HBV). This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, its effects on viral replication, and the experimental protocols utilized to elucidate these properties. The information is intended to serve as a valuable resource for researchers and professionals involved in virology and drug development.
This compound is a specific inhibitor of Sirtuin 6 (SIRT6), a member of the sirtuin family of NAD+-dependent deacetylases.[1][2] Research has demonstrated that this compound exerts its antiviral effects by restricting HBV transcription and replication.[3][4] This is achieved through the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα) expression, a key transcription factor involved in lipid metabolism and inflammation.[3][4][5]
Core Data on this compound
This section summarizes the key quantitative data related to the biochemical and antiviral properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₄N₂O₆ | [6] |
| Molar Mass | 366.329 g/mol | [6] |
| Target | Sirtuin 6 (SIRT6) | [1][2] |
| IC₅₀ for SIRT6 | 89 µM | [2][6] |
| IC₅₀ for SIRT1 | 1578 µM | [2][6] |
| IC₅₀ for SIRT2 | 751 µM | [2][6] |
| In Vitro Efficacy Against HBV (HepG2.2.15 cells) | Effect | Concentration | Source |
| HBV core DNA levels | Significant decrease | 100 µM | [6] |
| 3.5-Kb HBV RNA levels | Significant decrease | 100 µM | [6] |
| HBsAg secretion | Inhibition | 100 µM | [6] |
| HBeAg secretion | Inhibition | 100 µM | [6] |
| In Vivo Efficacy Against HBV (HBV transgenic mice) | Effect | Dosage | Source |
| Serum HBV DNA | Significant reduction | 50 mg/kg | [4] |
| Serum HBsAg | Significant reduction | 50 mg/kg | [4] |
| Serum HBeAg | Significant reduction | 50 mg/kg | [4] |
| Intrahepatic HBV DNA | Marked reduction | 50 mg/kg | [4] |
| Intrahepatic 3.5-Kb HBV RNA | Marked reduction | 50 mg/kg | [4] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of antiviral activity against HBV involves the inhibition of SIRT6, which in turn modulates the expression of PPARα. SIRT6 has been shown to suppress the activity of the HBV core promoter. By inhibiting SIRT6, this compound relieves this suppression, leading to an upregulation of PPARα expression.[3][4] PPARα is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid metabolism and has been shown to restrict HBV transcription.[3][4] The ectopic expression of either SIRT6 or PPARα can relieve the restriction of HBV transcription mediated by this compound, confirming this signaling pathway.[3][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound.
Cell Culture and Maintenance of HepG2.2.15 Cells
The HepG2.2.15 cell line, which stably expresses the HBV genome, is a crucial in vitro model for studying HBV replication.[7]
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]
-
To maintain the stable expression of the HBV genome, add G418 to the culture medium at a final concentration of 380 µg/mL.[7]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the cell pellet in fresh medium for plating.
Quantification of HBV DNA and RNA by qPCR
Materials:
-
Treated and untreated HepG2.2.15 cells
-
DNA/RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR master mix
-
Primers and probes specific for HBV DNA and RNA
Protocol for HBV DNA Extraction and qPCR:
-
Harvest HepG2.2.15 cells and extract total DNA using a commercial kit according to the manufacturer's instructions.
-
Perform qPCR to quantify HBV core DNA. A representative primer set is:
-
Use a standard curve generated from a plasmid containing the HBV genome to determine the absolute copy number of HBV DNA.
Protocol for HBV RNA Extraction and RT-qPCR:
-
Extract total RNA from HepG2.2.15 cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Perform qPCR to quantify the levels of 3.5-Kb HBV RNA.
-
Normalize the HBV RNA levels to an appropriate housekeeping gene (e.g., GAPDH or β-actin).
Western Blot Analysis of SIRT6 and PPARα
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-SIRT6, anti-PPARα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cells in protein lysis buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SIRT6 and PPARα overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound represents a promising lead compound for the development of novel anti-HBV therapeutics. Its specific inhibition of SIRT6 and subsequent modulation of the PPARα signaling pathway provide a clear mechanism for its antiviral activity. The experimental protocols detailed in this guide offer a solid foundation for researchers seeking to further investigate the properties of this compound and other sirtuin inhibitors in the context of viral replication. Further research into the broader antiviral spectrum of this compound and its potential application against other viral pathogens is warranted.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Intricate Roles of Mammalian Sirtuins in Defense against Viral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for OSS_128167, a Selective SIRT6 Inhibitor
Introduction
OSS_128167 is a potent and selective, cell-permeable inhibitor of Sirtuin 6 (SIRT6), a member of the NAD+-dependent class III histone deacetylase family.[1][2][3] SIRT6 plays a crucial role in various cellular processes, including DNA repair, genome stability, glucose and lipid metabolism, inflammation, and cancer.[2][4] It primarily functions by deacetylating histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56).[4] By inhibiting SIRT6, this compound leads to an increase in H3K9 acetylation, which in turn modulates the expression of various downstream targets like GLUT-1 and TNF-α.[1][5][6][7] These application notes provide a summary of recommended concentrations, experimental protocols, and the signaling pathway associated with this compound for in vitro cell treatment.
Mechanism of Action
This compound exhibits selectivity for SIRT6 with reported IC50 values of 89 µM for SIRT6, 1578 µM for SIRT1, and 751 µM for SIRT2.[1][5][6][7][8] Its inhibitory action increases histone H3K9 acetylation, thereby influencing gene expression and cellular functions.[1][3][5] This mechanism underlies its observed anti-cancer, anti-inflammatory, and anti-viral effects.[1] For instance, in the context of Hepatitis B Virus (HBV), this compound has been shown to suppress HBV transcription and replication.[1][2] In Diffuse Large B-cell Lymphoma (DLBCL), it inhibits the PI3K/Akt/mTOR signaling pathway.[9]
Quantitative Data Summary: Recommended Concentrations
The effective concentration of this compound varies depending on the cell line and the biological endpoint being measured. The following table summarizes concentrations used in various published studies.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| BxPC3 (Pancreatic Cancer) | 100 µM | 0-24 hours | Increased H3K9 acetylation and GLUT-1 expression.[1][5][10] | [1][5][10] |
| BxPC3 (Pancreatic Cancer) | 12.5 - 200 µM | 24 hours | Functional assays. | [5] |
| HepG2.2.15 & HepG2-NTCP (Hepatitis B) | 100 µM | 96 hours | Significant decrease in HBV core DNA and 3.5-Kb RNA levels; inhibition of HBsAg and HBeAg secretion.[1] | [1] |
| Multiple Myeloma (MM) (NCI-H929, LR-5, Dox40) | 200 µM | Not Specified | Induces chemosensitization.[1][7] | [1][7] |
| H9c2 (Cardiomyocytes) | "Recommended dose" | 1-36 hours | Aggravated high glucose-induced inflammation, oxidative stress, fibrosis, and apoptosis.[4] | [4] |
Experimental Protocols
1. Preparation of this compound Stock Solution
A concentrated stock solution is typically prepared in Dimethyl Sulfoxide (DMSO) and then diluted to the final working concentration in cell culture medium.
-
Reagents and Materials :
-
This compound powder
-
Anhydrous/Sterile DMSO
-
-
Protocol :
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on vendor information, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50 mM or as specified).[4][6] Sonication may be recommended to aid dissolution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or -80°C for up to one year.[1]
-
2. General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with this compound. This should be optimized for specific cell lines and experimental designs.
-
Reagents and Materials :
-
Cultured cells (e.g., BxPC3)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
6-well plates or other appropriate culture vessels
-
-
Protocol :
-
Cell Seeding : Plate cells at a desired density (e.g., 4 x 10^5 BxPC3 cells per well in a 6-well plate) and allow them to adhere for 24 hours in a CO2 incubator at 37°C.[5][7][10]
-
Preparation of Working Solution : On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration (e.g., 100 µM) using pre-warmed complete cell culture medium.
-
Prepare a vehicle control by adding the same volume of DMSO to complete medium as used for the highest concentration of this compound. The final concentration of DMSO should typically be kept below 0.1% (v/v).[4]
-
Cell Treatment : Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation : Return the cells to the incubator and incubate for the desired period (e.g., 18-24 hours).[5][7][10]
-
Downstream Analysis : Following incubation, harvest the cells for subsequent analysis. This may include generating protein lysates for Western blotting to detect levels of acetylated H3K9, or performing RT-PCR for gene expression analysis.[5][7][10]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Cell Treatment
Caption: General workflow for in vitro cell treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OSS-128167 (this compound) | SIRT6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Sirtuin | HBV | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. plus.labcloudinc.com [plus.labcloudinc.com]
- 9. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Use of OSS_128167 in a Hepatitis B Virus (HBV) Replication Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a major obstacle to a cure. This document provides detailed application notes and protocols for utilizing OSS_128167, a selective inhibitor of Sirtuin 6 (SIRT6), in HBV replication assays. This compound has been shown to restrict HBV transcription and replication, offering a promising avenue for novel anti-HBV therapeutic strategies.[1][2][3]
This compound exerts its antiviral effects by inhibiting the deacetylase activity of SIRT6.[1][4][5] Mechanistic studies have revealed that SIRT6 enhances HBV core promoter activity by upregulating the transcription factor Peroxisome Proliferator-Activated Receptor α (PPARα).[1][2][3] By inhibiting SIRT6, this compound disrupts this pathway, leading to a reduction in HBV transcription and subsequent replication.[1][2][3] These application notes provide a framework for researchers to investigate the anti-HBV properties of this compound in established in vitro models.
Data Presentation
The following tables summarize the key characteristics of this compound and its effects on HBV replication based on published data.
Table 1: this compound Inhibitor Profile
| Feature | Description | Reference |
| Target | Sirtuin 6 (SIRT6) | [1][4][5] |
| IC₅₀ Values | SIRT6: 89 µM | [4][5] |
| SIRT1: 1578 µM | [4][5] | |
| SIRT2: 751 µM | [4][5] | |
| Mechanism of Action | Inhibition of SIRT6 deacetylase activity, leading to downregulation of PPARα and subsequent suppression of HBV core promoter activity. | [1][2][3] |
| In Vitro Models | HepG2.2.15 cells (stable HBV-expressing) HepG2-NTCP cells (HBV-infectible) | [1] |
Table 2: Summary of In Vitro Anti-HBV Activity of this compound
| Assay | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Cytotoxicity (MTS Assay) | HepG2.2.15, HepG2-NTCP | Up to 400 µM | 3 days | No significant cytotoxicity observed. | [1] |
| HBV Core DNA (qPCR) | HepG2.2.15, HepG2-NTCP | 100 µM | 4 days | Significant decrease in HBV core DNA levels. | [1][4] |
| HBV 3.5-kb RNA | HepG2.2.15, HepG2-NTCP | 100 µM | 4 days | Modest decrease in 3.5-kb RNA levels. | [1][4] |
| HBsAg Secretion (ELISA) | HepG2.2.15, HepG2-NTCP | 100 µM | 4 days | Inhibition of HBsAg secretion. | [1][4] |
| HBeAg Secretion (ELISA) | HepG2.2.15, HepG2-NTCP | 100 µM | 4 days | Inhibition of HBeAg secretion. | [1][4] |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound's effect on HBV.
Caption: this compound inhibits SIRT6, disrupting PPARα-mediated HBV transcription.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the maintenance of HepG2.2.15 and HepG2-NTCP cells, which are standard models for studying HBV replication.
Materials:
-
HepG2.2.15 cells or HepG2-NTCP cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
G418 (Geneticin) for HepG2.2.15 cell maintenance
-
Puromycin for HepG2-NTCP cell maintenance
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For HepG2.2.15 cells, add G418 to the complete growth medium at a final concentration of 200 µg/mL.
-
For HepG2-NTCP cells, add puromycin to the complete growth medium at a final concentration of 1 µg/mL.
-
Culture cells in appropriate flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells when they reach 80-90% confluency. a. Aspirate the medium and wash the cell monolayer with sterile PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. d. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Preparation and Application of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium (without selective antibiotics for the duration of the experiment)
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store the stock solution in aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) should be included in all experiments.
-
Cell Treatment: a. Seed HepG2.2.15 or HepG2-NTCP cells in multi-well plates and allow them to adhere overnight. b. Aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control. c. Incubate the cells for the specified duration (e.g., 3-4 days).
Cytotoxicity Assay (MTS Assay)
This assay is performed to determine the cytotoxic effect of this compound on the host cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Quantification of HBV Antigens (HBsAg and HBeAg) by ELISA
Materials:
-
Cell culture supernatants from treated and control cells
-
Commercially available HBsAg and HBeAg ELISA kits
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove cell debris.
-
Perform the ELISA for HBsAg and HBeAg according to the manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the antigen concentrations based on the standard curve.
Analysis of HBV DNA and RNA by Quantitative PCR (qPCR)
5.1. Extraction of Viral Nucleic Acids
Materials:
-
Cell pellets from treated and control cells
-
DNA/RNA extraction kit
-
Nuclease-free water
Procedure:
-
Harvest cells by trypsinization and centrifuge to obtain a cell pellet.
-
Extract total DNA and RNA from the cell pellets using a commercial kit according to the manufacturer's instructions.
-
Elute the nucleic acids in nuclease-free water.
-
Quantify the concentration and purity of the extracted DNA and RNA using a spectrophotometer.
5.2. qPCR for HBV Core DNA and cccDNA
Materials:
-
Extracted DNA
-
qPCR master mix (e.g., FastStart Essential DNA Green Master)
-
Specific primers for HBV core DNA and cccDNA (see Table 3)
-
qPCR instrument
Table 3: qPCR Primers for HBV DNA Quantification
| Target | Primer Name | Sequence (5' to 3') | Reference |
| HBV Core DNA | Forward | CCTAGTAGTCAGTTATGTCAAC | [1] |
| Reverse | TCTATAAGCTGGAGGAGTGCGA | [1] | |
| HBV cccDNA | Forward | CTCCCCGTCTGTGCCTTCT | [1] |
| Reverse | GCCCCAAAGCCACCCAAG | [1] | |
| Probe | ACGTCGCATGGAGACCACCGTGAACGCC | [1] |
Procedure:
-
Prepare the qPCR reaction mix containing the master mix, primers, and template DNA.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Analyze the data to determine the relative or absolute quantification of HBV core DNA and cccDNA.
Southern Blot Analysis of HBV DNA Replication Intermediates
This method is used to visualize and quantify HBV replicative intermediates.
Materials:
-
Extracted total DNA
-
Restriction enzymes
-
Agarose gel and electrophoresis apparatus
-
Nylon membrane
-
HBV-specific DNA probe (e.g., DIG-labeled)
-
Hybridization and detection reagents
Procedure:
-
Digest a portion of the extracted total DNA with a restriction enzyme that does not cut the HBV genome to linearize any plasmid DNA.
-
Separate the DNA fragments by electrophoresis on an agarose gel.
-
Transfer the DNA from the gel to a nylon membrane.
-
Hybridize the membrane with a labeled HBV-specific probe.
-
Wash the membrane to remove the unbound probe.
-
Detect the probe signal using an appropriate detection system (e.g., chemiluminescence or autoradiography).
-
Analyze the bands corresponding to different HBV DNA forms (e.g., relaxed circular, double-stranded linear, and single-stranded DNA).
References
- 1. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α [frontiersin.org]
- 3. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for OSS_128167 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSS_128167 is a potent and selective small molecule inhibitor of Sirtuin 6 (SIRT6). SIRT6 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation. Due to its involvement in these pathways, SIRT6 has emerged as a therapeutic target for various diseases, including cancer, viral infections, and metabolic disorders. These application notes provide detailed protocols for the use of this compound in preclinical mouse models, along with relevant quantitative data and signaling pathway diagrams to guide researchers in their study design and execution.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on available in vitro and in vivo data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| SIRT6 | 89 |
| SIRT1 | 1578 |
| SIRT2 | 751 |
Table 2: In Vivo Treatment Parameters for this compound in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Reference |
| Hepatitis B Virus (HBV) Transgenic Mice | 50 mg/kg | Intraperitoneal (i.p.) injection | Every 4 days | 12 days | |
| Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy | 20 or 50 mg/kg | Oral gavage | Every other day | 2 months |
Signaling Pathways
SIRT6-Mediated Signaling Pathways
SIRT6 is a nuclear protein that deacetylates histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56), thereby regulating gene expression. Its inhibition by this compound leads to the modulation of several downstream signaling pathways.
Caption: SIRT6 inhibition by this compound alters gene expression and downstream pathways.
Experimental Protocols
Protocol 1: Treatment of HBV Transgenic Mice with this compound
This protocol is designed to evaluate the in vivo efficacy of this compound in a Hepatitis B Virus (HBV) transgenic mouse model. This compound has been shown to suppress HBV DNA and 3.5-Kb RNA levels in this model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
HBV transgenic mice (male)
-
Sterile syringes and needles (for i.p. injection)
-
Standard animal handling and monitoring equipment
Formulation Preparation (for a 10 mg/mL stock solution):
-
Dissolve this compound in DMSO to make a clear stock solution (e.g., 73 mg/mL).
-
To prepare the final injection solution, take an appropriate volume of the DMSO stock solution and mix it with PEG300.
-
Add Tween-80 to the mixture and mix until clear.
-
Finally, add sterile saline to reach the desired final concentration, ensuring the final DMSO concentration is low (e.g., <5%) to minimize toxicity. A typical formulation might be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Prepare the formulation fresh before each injection.
Experimental Workflow:
Caption: Experimental workflow for this compound treatment in HBV transgenic mice.
Procedure:
-
Animal Acclimatization: Acclimatize male HBV transgenic mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly assign mice to a vehicle control group and an this compound treatment group.
-
Treatment Administration:
-
Administer this compound (50 mg/kg) or the vehicle solution via intraperitoneal injection.
-
Repeat the injection every 4 days for a total of 12 days.
-
-
Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
-
Endpoint and Sample Collection: At the end of the treatment period, euthanize the mice according to approved institutional protocols. Collect blood for serum analysis and liver tissue for DNA/RNA extraction.
-
Analysis:
-
Quantify HBV DNA and 3.5-Kb RNA levels in liver tissue using qPCR and RT-qPCR, respectively.
-
Measure serum levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) by ELISA.
-
Protocol 2: Treatment of Diabetic Cardiomyopathy Mice with this compound
This protocol details the use of this compound in a streptozotocin (STZ)-induced mouse model of diabetic cardiomyopathy. In this model, OSS-128167 was observed to aggravate diabetes-induced cardiomyocyte apoptosis and fibrosis.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or a mixture of PEG300, Tween-80, and saline
-
C57BL/6 mice (male)
-
Streptozotocin (STZ)
-
Citrate buffer (for STZ preparation)
-
Oral gavage needles
-
Equipment for cardiac function assessment (e.g., echocardiography)
-
Histology and molecular biology reagents
Formulation Preparation:
-
Dissolve this compound in a suitable vehicle for oral gavage. One option is to dissolve it in a small amount of DMSO and then suspend it in corn oil. Alternatively, a formulation similar to the one in Protocol 1 can be adapted for oral administration.
Experimental Workflow:
Caption: Experimental workflow for this compound in a diabetic cardiomyopathy mouse model.
Procedure:
-
Diabetes Induction: Induce type 1 diabetes in male C57BL/6 mice by intraperitoneal injection of STZ (dissolved in citrate buffer) for 5 consecutive days.
-
Grouping: Confirm the development of hyperglycemia (blood glucose > 250 mg/dL) and randomly assign the diabetic mice to a vehicle control group and two this compound treatment groups (20 mg/kg and 50 mg/kg). Include a non-diabetic control group.
-
Treatment Administration:
-
Administer this compound or the vehicle solution via oral gavage.
-
Repeat the administration every other day for 2 months.
-
-
Monitoring:
-
Monitor blood glucose levels and body weight regularly.
-
Assess cardiac function periodically using non-invasive methods like echocardiography.
-
-
Endpoint and Sample Collection: After 2 months of treatment, euthanize the mice. Collect heart tissues for further analysis.
-
Analysis:
-
Histology: Perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining on heart sections to assess myocardial structure and fibrosis.
-
Apoptosis: Use TUNEL staining to detect cardiomyocyte apoptosis.
-
Western Blotting and qPCR: Analyze the expression of markers for fibrosis (e.g., Collagen-1, TGF-β), apoptosis (e.g., Bax, Bcl-2), inflammation (e.g., TNF-α), and oxidative stress in heart tissue lysates.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional guidelines and regulations. The provided information is for research use only and not for human or veterinary use.
Application Notes and Protocols for Detecting the Effect of OSS_128167 on H3K9 Acetylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone post-translational modifications are critical regulators of chromatin structure and gene expression. The acetylation of lysine 9 on histone H3 (H3K9ac) is a well-established epigenetic mark associated with transcriptionally active chromatin.[1] The levels of H3K9 acetylation are dynamically regulated by the opposing activities of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).
Sirtuin 6 (SIRT6) is a member of the Class III NAD+-dependent HDACs, known as sirtuins.[2][3] SIRT6 catalyzes the deacetylation of H3K9, leading to chromatin compaction and transcriptional repression.[2][4] The compound OSS_128167 has been identified as a potent and selective inhibitor of SIRT6.[5] By inhibiting the deacetylase activity of SIRT6, this compound treatment leads to an increase in the levels of H3K9 acetylation, which can subsequently modulate gene expression.[2][6]
These application notes provide detailed protocols for three key methods to detect and quantify the effect of this compound on H3K9 acetylation: Western Blotting for global analysis, Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for genome-wide mapping, and Mass Spectrometry for precise quantitative measurement.
Mechanism of Action of this compound
This compound directly inhibits the enzymatic activity of SIRT6. This prevents the removal of acetyl groups from H3K9, leading to a net increase in H3K9ac levels. This change in the epigenetic landscape can lead to the activation of genes previously silenced by SIRT6-mediated deacetylation.
Caption: Mechanism of this compound on H3K9 acetylation.
Quantitative Data Summary
This compound is a selective inhibitor of SIRT6, demonstrating significantly higher potency for SIRT6 compared to SIRT1 and SIRT2.[5][6]
| Compound | Target | IC50 (μM) | Selectivity vs. SIRT6 | Reference |
| This compound | SIRT6 | 89 | - | [5][6][7] |
| SIRT1 | 1578 | ~18-fold | [5][6][7] | |
| SIRT2 | 751 | ~8-fold | [5][6][7] |
Experimental Protocols
Three primary methods are recommended to assess the impact of this compound on H3K9 acetylation.
Western Blotting for Global H3K9 Acetylation
Western blotting provides a straightforward method to measure changes in the total cellular levels of H3K9ac. This technique is ideal for initial screening and dose-response studies.
Caption: Workflow for Western Blot analysis of H3K9ac.
Protocol:
-
Cell Culture and Treatment:
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells by scraping into ice-cold PBS with protease inhibitors. Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, plus protease inhibitors) and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours or overnight at 4°C.[8]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant containing histones and precipitate with trichloroacetic acid (TCA) at a final concentration of 20-25%.
-
Wash the histone pellet twice with ice-cold acetone, air dry, and resuspend in sterile water.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA or Bradford assay kit.
-
-
SDS-PAGE:
-
Prepare samples by adding 4X LDS sample buffer and 10X reducing agent (DTT). Heat at 95°C for 5-10 minutes.[9]
-
Load 5-15 µg of histone extract per lane on a 15% or 4-12% Bis-Tris polyacrylamide gel.[9] Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom.[9]
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane.[9] A wet transfer at 100V for 60-90 minutes is recommended for small proteins like histones.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for acetyl-H3K9 (e.g., Millipore #06-942, Abcam ab4729) diluted in blocking buffer, overnight at 4°C with gentle agitation.[10][11]
-
In parallel, probe a separate membrane or strip with an antibody against total Histone H3 as a loading control.
-
Wash the membrane 3 times for 10 minutes each with TBST.[12]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq allows for the genome-wide identification of regions with altered H3K9 acetylation following this compound treatment. This method provides insight into which specific gene promoters and enhancers are affected by SIRT6 inhibition.
Caption: Workflow for ChIP-seq analysis of H3K9ac.
Protocol:
-
Cell Treatment and Crosslinking:
-
Treat cultured cells with this compound or DMSO as described previously.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to crosslink proteins to DNA. Incubate for 8-10 minutes at room temperature.[15]
-
Quench the reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.[15]
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation and Shearing:
-
Harvest cells and lyse them in an SDS lysis buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.0, plus protease inhibitors).[15]
-
Shear the chromatin to an average size of 200-600 bp using a sonicator (e.g., Bioruptor).[15] The optimal sonication conditions should be empirically determined.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation (IP):
-
Dilute the chromatin with ChIP dilution buffer. Save a small aliquot as the "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1-2 hours.
-
Add a high-quality ChIP-grade anti-H3K9ac antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.[16]
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using a freshly prepared elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Crosslinks and DNA Purification:
-
Add NaCl to the eluates and the input control to a final concentration of 0.2 M. Incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde crosslinks.[16]
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction and ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's protocol (e.g., Illumina). This typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing. A minimum of 20 million reads per sample is recommended for histone marks.[17]
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Use peak-calling software (e.g., MACS2) to identify regions of H3K9ac enrichment, using the input sample as the background control.
-
Compare peak profiles between this compound-treated and control samples to identify differential regions.
-
Mass Spectrometry for Quantitative PTM Analysis
Mass spectrometry (MS) offers the most accurate and comprehensive method for quantifying the relative abundance of various histone modifications simultaneously. A "bottom-up" approach is typically used, where histones are digested into peptides for analysis.
Caption: Workflow for Mass Spectrometry analysis of H3K9ac.
Protocol:
-
Histone Extraction:
-
Treat cells and extract histones using the acid extraction method as described in the Western Blot protocol.
-
-
Derivatization and Digestion:
-
To simplify the peptide mixture and improve analysis, derivatize the extracted histones. This is a critical step.
-
Resuspend histones in a buffer like 100 mM ammonium bicarbonate.
-
Perform chemical propionylation by adding propionic anhydride. This reaction caps unmodified lysine residues, preventing them from being cleaved by trypsin and neutralizing their positive charge.[18]
-
Digest the derivatized histones into peptides using trypsin, which will now only cleave after arginine residues. This generates the appropriate peptides for H3K9 analysis.[19]
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using C18 StageTips or ZipTips to remove salts and contaminants that can interfere with MS analysis.[8]
-
-
LC-MS/MS Analysis:
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) coupled to a nano-liquid chromatography (nLC) system.[8]
-
Peptides are separated on a C18 analytical column using a gradient of acetonitrile.[20]
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to select peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and their modifications from the MS/MS spectra.
-
Quantify the relative abundance of the H3K9ac-containing peptide by comparing its peak area (ion intensity) to the peak area of the corresponding unmodified (but propionylated) H3K9 peptide across different samples (control vs. This compound-treated). This provides a precise measurement of the percentage of H3 that is acetylated at K9.
-
References
- 1. H3K9ac - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]
- 4. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Sirtuin | HBV | TargetMol [targetmol.com]
- 8. A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. epigentek.com [epigentek.com]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. origene.com [origene.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 18. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A quantitative multiplexed mass spectrometry assay for studying the kinetic of residue-specific histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Studying OSS_128167 in Diabetic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic cardiomyopathy (DCM) is a significant and often fatal complication of diabetes mellitus, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease or hypertension.[1][2][3][4] Key pathological features include cardiac hypertrophy, fibrosis, cardiomyocyte apoptosis, mitochondrial dysfunction, and a state of chronic inflammation and oxidative stress.[1][2][3][4][5][6][7] Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase, has emerged as a critical regulator in various cellular processes, including metabolism, DNA repair, and inflammation. The compound OSS_128167 is a specific inhibitor of SIRT6 and serves as a valuable tool for elucidating the role of SIRT6 in the pathophysiology of DCM.[8][9][10] Studies have indicated that inhibition of SIRT6 by this compound exacerbates diabetic cardiomyopathy by promoting inflammation and oxidative stress.[1][4][11]
These application notes provide a comprehensive experimental framework for researchers to investigate the effects of this compound on diabetic cardiomyopathy, encompassing both in vitro and in vivo models. The protocols detailed below will guide users through the induction of diabetic cardiomyopathy models, treatment with this compound, and subsequent functional and molecular analyses.
Key Experimental Workflows
The following diagram outlines the general experimental workflow for studying the effects of this compound on diabetic cardiomyopathy.
Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which SIRT6 inhibition by this compound may exacerbate diabetic cardiomyopathy.
Experimental Protocols
Part 1: In Vitro Analysis of this compound in High-Glucose Treated Cardiomyocytes
Objective: To investigate the cellular effects of this compound on cardiomyocytes under hyperglycemic conditions.
1.1. Cell Culture and Treatment:
-
Cell Line: H9c2 rat cardiomyoblasts.
-
Culture Conditions: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.
-
High-Glucose Model: Culture cells in DMEM containing 33 mM D-glucose to mimic hyperglycemia. A control group should be cultured in normal glucose (5.5 mM D-glucose).
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[8] Treat cells with a final concentration of 100 µM this compound (or a dose-response range) for 24-48 hours.[8][9] A vehicle control (DMSO) group is essential.
1.2. Assessment of Cell Viability:
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Protocol:
-
Seed H9c2 cells in a 96-well plate.
-
After treatment as described in 1.1, add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
1.3. Measurement of Reactive Oxygen Species (ROS):
-
Method: Dihydroethidium (DHE) staining.
-
Protocol:
-
Culture and treat cells on glass coverslips.
-
Incubate cells with DHE (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash cells with PBS.
-
Visualize and quantify fluorescence using a fluorescence microscope.
-
1.4. Analysis of Apoptosis:
-
Method: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
Protocol:
-
Culture and treat cells on glass coverslips.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Perform TUNEL staining according to the manufacturer's instructions.
-
Counterstain nuclei with DAPI.
-
Analyze under a fluorescence microscope. The percentage of TUNEL-positive nuclei indicates the apoptotic rate.
-
1.5. Western Blot Analysis:
-
Objective: To quantify protein expression of key markers.
-
Protocol:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-SIRT6, anti-NF-κB p65, anti-TNF-α, anti-IL-6, anti-Bax, anti-Bcl-2, anti-GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) kit.
-
Part 2: In Vivo Analysis of this compound in a Diabetic Mouse Model
Objective: To evaluate the effect of this compound on the development and progression of diabetic cardiomyopathy in a living organism.
2.1. Animal Model and Diabetes Induction:
-
Animal Strain: C57BL/6 mice.
-
Diabetes Induction: Induce type 1 diabetes by intraperitoneal injections of streptozotocin (STZ) at 50 mg/kg body weight for 5 consecutive days.[1][4]
-
Confirmation of Diabetes: Monitor blood glucose levels. Mice with blood glucose >16.7 mmol/L are considered diabetic.
2.2. This compound Administration:
-
Dosage and Route: Administer this compound at 50 mg/kg via intraperitoneal injection every 4 days for a duration of 8-12 weeks.[9]
-
Vehicle Control: A separate group of diabetic mice should receive vehicle injections (e.g., a solution of DMSO, PEG300, and Tween80).[8]
2.3. Echocardiographic Assessment of Cardiac Function:
-
Procedure: Perform transthoracic echocardiography at baseline and at the end of the treatment period.
-
Parameters to Measure: Left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions (LVIDd, LVIDs).
2.4. Histopathological Analysis:
-
Tissue Preparation: At the end of the study, euthanize mice and excise hearts. Fix hearts in 4% paraformaldehyde and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general myocardial structure and hypertrophy assessment.
-
Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis).[11]
-
TUNEL Staining: To assess apoptosis in cardiac tissue sections.
-
2.5. Biochemical and Molecular Analysis from Heart Tissue:
-
Homogenization: Homogenize a portion of the heart tissue for protein and RNA extraction.
-
Western Blotting: Analyze protein levels of markers for inflammation, fibrosis (e.g., TGF-β, Collagen I), and apoptosis as described in 1.5.
-
qRT-PCR: Quantify mRNA expression of relevant genes.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: In Vitro Experimental Data (Representative)
| Parameter | Control (Normal Glucose) | High Glucose (HG) | HG + Vehicle | HG + this compound (100 µM) |
| Cell Viability (%) | 100 ± 5.2 | 75.3 ± 4.8 | 74.9 ± 5.1 | 60.1 ± 6.2# |
| ROS Production (Fold Change) | 1.0 ± 0.1 | 3.2 ± 0.4 | 3.1 ± 0.3 | 4.5 ± 0.5# |
| Apoptosis Rate (%) | 2.1 ± 0.5 | 15.8 ± 2.1 | 16.2 ± 2.5 | 25.4 ± 3.0# |
| Relative Protein Expression | ||||
| TNF-α | 1.0 ± 0.2 | 2.8 ± 0.3 | 2.9 ± 0.4 | 4.1 ± 0.5# |
| Bax/Bcl-2 Ratio | 1.0 ± 0.1 | 3.5 ± 0.4 | 3.6 ± 0.5 | 5.2 ± 0.6*# |
| Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. HG + Vehicle. |
Table 2: In Vivo Experimental Data (Representative)
| Parameter | Control (Non-Diabetic) | Diabetic | Diabetic + Vehicle | Diabetic + this compound |
| LVEF (%) | 65.2 ± 4.1 | 48.5 ± 5.3 | 48.1 ± 4.9 | 39.8 ± 5.5# |
| Cardiac Fibrosis (%) | 1.5 ± 0.4 | 8.2 ± 1.1 | 8.5 ± 1.3 | 12.7 ± 1.8# |
| Apoptotic Nuclei/Field | 3 ± 1 | 22 ± 4 | 23 ± 5 | 35 ± 6# |
| Heart Weight/Body Weight (mg/g) | 3.8 ± 0.2 | 4.9 ± 0.3 | 5.0 ± 0.4 | 5.8 ± 0.5# |
| Relative Protein Expression (Heart) | ||||
| TGF-β1 | 1.0 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.4 | 3.9 ± 0.5*# |
| Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. Diabetic + Vehicle. |
Concluding Remarks
The protocols and experimental designs outlined in these application notes provide a robust framework for investigating the role of SIRT6 in diabetic cardiomyopathy using the specific inhibitor this compound. The results from these studies will contribute to a deeper understanding of the molecular mechanisms underlying DCM and may help in the identification of novel therapeutic targets. It is crucial to include appropriate controls in all experiments and to perform statistical analysis to ensure the validity of the findings.
References
- 1. SIRT6‑specific inhibitor OSS‑128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 7. Frontiers | Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Sirtuin | HBV | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Apoptosis Following OSS_128167 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSS_128167 is a potent and selective inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase and mono-ADP-ribosyltransferase. Emerging evidence indicates that this compound can induce or enhance apoptosis in various pathological conditions, including cancer and diabetic cardiomyopathy. This document provides detailed protocols for commonly employed techniques to measure apoptosis induced by this compound treatment, guidance on data interpretation, and a summary of expected outcomes based on existing literature.
General Workflow for Assessing Apoptosis
The following diagram outlines a general workflow for investigating the pro-apoptotic effects of this compound.
Caption: General experimental workflow for assessing apoptosis after this compound treatment.
Key Apoptosis Signaling Pathways
This compound-induced apoptosis often involves the intrinsic (mitochondrial) pathway, characterized by changes in the expression of Bcl-2 family proteins and subsequent caspase activation.
Caption: Simplified intrinsic apoptosis pathway modulated by this compound.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound for the desired time.
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
PBS
-
Fluorescence microscope or flow cytometer
Protocol (for adherent cells):
-
Grow and treat cells on coverslips or in a multi-well plate.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash three times with PBS.
-
If desired, counterstain with a nuclear stain like DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope.
Data Interpretation:
-
Fluorescently labeled nuclei indicate apoptotic cells. The percentage of TUNEL-positive cells can be quantified.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: Cell lysates are incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA). Cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which can be quantified.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Protocol (Colorimetric):
-
Treat cells with this compound and harvest.
-
Lyse cells according to the kit's protocol and determine protein concentration.
-
Add 50-100 µg of protein to each well of a 96-well plate.
-
Add the reaction buffer containing the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
Data Interpretation:
-
The increase in absorbance is proportional to the caspase-3 activity. Results are often expressed as fold change relative to the untreated control.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
Key Proteins to Analyze:
-
Bcl-2 family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic). A decrease in the Bcl-2/Bax ratio is indicative of apoptosis.
-
Caspases: Cleaved caspase-3, cleaved caspase-9. The appearance of cleaved forms indicates caspase activation.
-
PARP: Cleaved PARP (Poly (ADP-ribose) polymerase). PARP is cleaved by active caspase-3, and the presence of the cleaved fragment is a marker of apoptosis.
Protocol:
-
Treat cells with this compound, harvest, and lyse in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Interpretation:
-
Changes in protein band intensity are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound on apoptosis markers from published studies. Note that the magnitude of the effects can vary depending on the cell type, drug concentration, and treatment duration.
| Cell Type | Treatment | Assay | Apoptotic Marker | Result | Citation |
| H9c2 Cardiomyocytes | High Glucose + this compound | Western Blot | Bcl-2 | Decreased Expression | [1] |
| H9c2 Cardiomyocytes | High Glucose + this compound | Western Blot | Bax | Increased Expression | [1] |
| H9c2 Cardiomyocytes | High Glucose + this compound | Western Blot | Cleaved PARP | Increased Expression | [1] |
| Diabetic Mice Myocardium | This compound | TUNEL Staining | TUNEL-positive cells | Markedly Increased | [1] |
| Hepatocytes | GCDC + Vitexin + this compound | Flow Cytometry | Apoptotic Cells | Reversed anti-apoptotic effect of vitexin | |
| Hepatocytes | GCDC + Vitexin + this compound | Western Blot | Cleaved Caspase-3 | Increased Expression | |
| Hepatocytes | GCDC + Vitexin + this compound | Western Blot | Bax | Increased Expression | |
| Hepatocytes | GCDC + Vitexin + this compound | Western Blot | Bcl-2 | Decreased Expression |
Logical Relationship of this compound Action
The following diagram illustrates the logical steps from this compound treatment to the measurable outcomes of apoptosis.
Caption: Logical flow from this compound treatment to apoptotic events and their detection.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure and characterize the pro-apoptotic effects of this compound. The choice of assay will depend on the specific research question, with Annexin V/PI staining being suitable for early apoptotic events and TUNEL assays for late-stage apoptosis. Western blotting and caspase activity assays provide valuable mechanistic insights into the signaling pathways involved. Consistent and well-controlled experiments are crucial for obtaining reliable and reproducible data.
References
Troubleshooting & Optimization
OSS_128167 solubility issues in DMSO and ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OSS_128167. Below are resources to address common challenges, particularly concerning its solubility in DMSO and ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and ethanol?
A1: this compound exhibits good solubility in DMSO but is generally considered insoluble or only slightly soluble in ethanol.[1][2][3][4] Solubility in DMSO can vary between batches and suppliers, with reported concentrations ranging from 25 mg/mL to 100 mg/mL.[2][4][5] It is crucial to consult the certificate of analysis (CoA) for your specific batch for the most accurate solubility information.
Q2: I am having difficulty dissolving this compound in DMSO. What could be the issue?
A2: Several factors can contribute to dissolution problems in DMSO. One common issue is the use of old or water-logged DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of compounds.[5][6] Additionally, the purity of the compound and slight batch-to-batch variations can affect solubility.[1][3] Forcing the dissolution of a large amount of compound into a small volume of solvent can also lead to saturation and incomplete dissolution.
Q3: Why is this compound not dissolving in ethanol?
A3: Based on supplier datasheets, this compound is reported to be insoluble or have very low solubility in ethanol.[1][2][3] This is an inherent chemical property of the compound. Forcing dissolution in ethanol is not recommended as it will likely result in a suspension rather than a true solution, which can lead to inaccurate dosing in experiments.
Q4: Are there any recommended techniques to improve the dissolution of this compound in DMSO?
A4: Yes, several techniques can aid in the dissolution process. Gentle warming of the solution, sonication, and vortexing can help break down compound aggregates and enhance solubility.[2][5] It is recommended to use fresh, anhydrous DMSO to prepare your stock solution.[5][6]
Q5: How should I prepare a stock solution of this compound?
A5: To prepare a stock solution, it is recommended to start by adding a small amount of fresh, anhydrous DMSO to the vial of the pre-weighed compound. Use techniques like vortexing and sonication to ensure complete dissolution before adding more solvent to reach your final desired concentration. Always add the solvent to the compound, not the other way around.
Troubleshooting Guide
Issue 1: Precipitate forms after dissolving this compound in DMSO and storing it.
-
Possible Cause 1: Solvent Quality. The DMSO used may have absorbed moisture, reducing its solvating power.
-
Possible Cause 2: Storage Temperature. Storing the stock solution at an inappropriate temperature can cause the compound to precipitate out.
-
Solution: Store stock solutions at -20°C or -80°C for long-term stability.[2][5] When thawing for use, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial. If precipitate is observed after thawing, gentle warming and vortexing may be required to redissolve the compound.
-
-
Possible Cause 3: Supersaturation. The initial stock solution may have been prepared at a concentration too close to its solubility limit.
-
Solution: Prepare a new stock solution at a slightly lower concentration.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause 1: Incomplete Dissolution. If the compound is not fully dissolved in the stock solution, the actual concentration used in the assay will be lower than calculated.
-
Solution: Visually inspect your stock solution for any particulate matter before making dilutions. If needed, briefly sonicate or warm the stock solution to ensure homogeneity.
-
-
Possible Cause 2: Precipitation in Media. Diluting the DMSO stock solution directly into aqueous cell culture media can cause the compound to precipitate due to its low aqueous solubility.
-
Solution: Perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of DMSO to an intermediate concentration before adding it to the final volume of aqueous media. Ensure rapid mixing upon addition to the media to minimize localized high concentrations that can lead to precipitation.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| DMSO | 25 - 100 | 68.25 - 273.0 | Sonication and use of fresh DMSO recommended.[2][4][5] |
| Ethanol | Insoluble or < 1 | Insoluble or < 2.73 | Not a recommended solvent.[1][2][3] |
| Water | Insoluble | Insoluble | |
| DMF | 30 | 81.9 | |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 | 0.33 |
Molecular Weight of this compound: 366.32 g/mol
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.66 mg of the compound.
-
Add a small volume of anhydrous DMSO (e.g., 200 µL) to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Once fully dissolved, add the remaining volume of DMSO to reach the final desired concentration and volume.
-
Vortex the solution again to ensure homogeneity.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Simplified Signaling Pathway of this compound Action
This compound is a known inhibitor of SIRT6, a sirtuin deacetylase.[1][6][7] By inhibiting SIRT6, this compound can lead to an increase in the acetylation of various proteins, including histone H3 at lysine 9 (H3K9ac), which can in turn affect gene expression.[1] For instance, the expression of Glucose Transporter 1 (GLUT-1) has been shown to increase following treatment with this compound.[1]
Caption: Simplified diagram of this compound's inhibitory action on SIRT6 and downstream effects.
References
Technical Support Center: Optimizing OSS_128167 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SIRT6 inhibitor, OSS_128167, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent histone deacetylase.[1][2] SIRT6's primary function is to remove acetyl groups from histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56), which plays a crucial role in gene expression, DNA repair, and metabolism.[3] By inhibiting SIRT6, this compound leads to an increase in the acetylation of H3K9, thereby altering the expression of SIRT6 target genes.[1][2][4] This can impact various signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Q2: What is a typical starting dose for this compound in mice?
A2: The optimal dose of this compound can vary significantly depending on the animal model, disease context, and administration route. Published studies have used doses ranging from 20 mg/kg to 50 mg/kg. For example, in a diabetic cardiomyopathy mouse model, oral gavage of 20 or 50 mg/kg every other day was effective.[5] In an HBV transgenic mouse model, 50 mg/kg was administered via intraperitoneal injection every four days.[2] For cancer models, such as diffuse large B-cell lymphoma (DLBCL) xenografts, a specific dose has not been explicitly reported in all publications, but intraperitoneal administration every two days has been used.[1][6] It is crucial to perform a dose-finding study for your specific model.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has poor solubility in water.[4] Therefore, a stock solution is typically prepared in dimethyl sulfoxide (DMSO).[4] For final injection, this stock is often diluted in a vehicle containing agents like PEG300, Tween-80, and saline for intraperitoneal injections, or in corn oil.[7] For oral gavage, it can be formulated as a suspension in 1% CMC-Na.[5] It is recommended to prepare the final working solution fresh for each use.
Q4: How can I confirm that this compound is active in my in vivo model?
A4: A key biomarker for SIRT6 inhibition is the level of histone H3 lysine 9 acetylation (H3K9ac).[3][4] You can collect tumor or tissue samples from your treated animals and perform western blotting or immunohistochemistry to assess the levels of H3K9ac. An increase in H3K9ac in the this compound-treated group compared to the vehicle control group would indicate target engagement.
Q5: What are the potential side effects or toxicities of this compound in vivo?
A5: The available literature does not report significant toxicity at the tested doses. However, as with any experimental compound, it is essential to monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress. In some contexts, SIRT6 inhibition has been shown to exacerbate certain conditions, so careful observation within your specific disease model is critical.[5]
Quantitative Data Summary
The following tables summarize the in vivo dosages of this compound used in different preclinical models based on published studies.
Table 1: this compound Dosage and Administration in Non-Cancer Models
| Animal Model | Disease | Dosage | Administration Route | Dosing Frequency | Reference |
| C57BL/6 Mice | Diabetic Cardiomyopathy | 20 or 50 mg/kg | Oral Gavage | Every other day | [5] |
| HBV Transgenic Mice | Hepatitis B Virus | 50 mg/kg | Intraperitoneal Injection | Every 4 days for 12 days | [2] |
Table 2: this compound Dosage and Administration in Cancer Models
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Frequency | Reference |
| SCID Beige Mice | Diffuse Large B-Cell Lymphoma (Xenograft) | Not explicitly stated | Intraperitoneal Injection | Every two days for 2 weeks | [1][6] |
Note: The specific dosage for the DLBCL xenograft model was not provided in the cited publication. Researchers should perform dose-escalation studies to determine the optimal dose for their cancer model.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound for Xenograft Studies
This protocol provides a general framework. The specific cell line, number of cells, and optimal this compound dose should be determined by the researcher.
-
Cell Culture and Implantation:
-
Culture human DLBCL cells (e.g., LY1) under standard conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free RPMI).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID beige).
-
Monitor tumor growth regularly using calipers.
-
-
Preparation of this compound Dosing Solution:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
For the working solution, dilute the DMSO stock in a vehicle such as 40% PEG300, 5% Tween-80, and 45% saline. The final DMSO concentration should be kept low (ideally under 10%).
-
Prepare the dosing solution fresh before each administration.
-
-
Dosing and Monitoring:
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control via intraperitoneal injection according to the determined dose and schedule (e.g., every other day).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for H3K9ac, immunohistochemistry for Ki-67).[1]
-
Protocol 2: Oral Administration of this compound for Metabolic Studies
This protocol is adapted from a study on diabetic cardiomyopathy.[5]
-
Induction of Disease Model:
-
Induce diabetes in mice (e.g., C57BL/6) using a standard method like streptozotocin (STZ) injections.
-
Confirm the disease phenotype (e.g., hyperglycemia) before starting treatment.
-
-
Preparation of this compound Formulation:
-
Prepare a suspension of this compound in a vehicle suitable for oral gavage, such as 1% carboxymethylcellulose sodium (CMC-Na).
-
-
Dosing and Monitoring:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control by oral gavage at the desired dose and frequency (e.g., 20 or 50 mg/kg every other day).[5]
-
Monitor relevant physiological parameters (e.g., blood glucose, body weight) and functional readouts (e.g., cardiac function).
-
At the end of the study, collect tissues for molecular and histological analysis.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Dosing Solution | Poor solubility of this compound. The vehicle composition is not optimal. | Ensure the DMSO stock is fully dissolved before dilution. Prepare the final dosing solution fresh before each use. Gentle warming or sonication may help dissolve precipitates. Consider adjusting the vehicle composition (e.g., increasing the percentage of PEG300 or Tween-80). |
| No Significant Anti-Tumor Efficacy | The dose is too low. The administration frequency is insufficient. The tumor model is not sensitive to SIRT6 inhibition. | Perform a dose-escalation study to find the maximum tolerated dose (MTD). Increase the frequency of administration. Confirm target engagement by measuring H3K9ac levels in the tumor tissue. Consider using this compound in combination with other therapies. |
| Animal Weight Loss or Signs of Toxicity | The dose is too high. The vehicle is causing adverse effects. | Reduce the dose of this compound. Prepare a separate vehicle control group to assess the toxicity of the formulation components. Monitor animals closely and consider less frequent dosing. |
| High Variability in Tumor Growth Within Groups | Inconsistent tumor cell implantation. Variability in drug administration. Intrinsic biological variability. | Ensure a consistent number of viable cells are injected into each mouse. Standardize the injection technique and volume. Increase the number of animals per group to improve statistical power. |
| No Increase in H3K9 Acetylation in Target Tissue | The dose is insufficient to inhibit SIRT6 in the target tissue. Poor bioavailability with the chosen administration route. The tissue was not collected at the optimal time point post-dosing. | Increase the dose of this compound. Consider a different administration route (e.g., intraperitoneal vs. oral). Perform a time-course experiment to determine the peak of H3K9ac levels after a single dose. |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Recent Advances Made with SIRT6 and its Implications on Aging Related Processes, Major Human Diseases, and Possible Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt6 promotes tumorigenesis and drug resistance of diffuse large B-cell lymphoma by mediating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
troubleshooting OSS_128167 instability in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the SIRT6 inhibitor, OSS_128167.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Sirtuin 6 (SIRT6), an NAD+-dependent protein deacetylase.[1][2] It functions by blocking the enzymatic activity of SIRT6, leading to an increase in the acetylation of its substrates, such as histone H3 at lysine 9 (H3K9ac).[1][3] This inhibition can influence various cellular processes, including gene expression, DNA repair, and metabolism.[2][4]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[3] For optimal stability, it is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year).[1][3] For shorter periods, storage at -20°C for up to one month is acceptable.[3]
Q3: What is the selectivity profile of this compound?
This compound exhibits selectivity for SIRT6 over other sirtuins, particularly SIRT1 and SIRT2.[1][3][5] This selectivity is important for targeted studies of SIRT6 function.
Troubleshooting Guide
Issue 1: Precipitate Formation in Cell Culture Media
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Ensure the final concentration of DMSO in the cell culture media is kept low (typically ≤0.1%) to maintain compound solubility. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the media. | This compound is insoluble in aqueous solutions like cell culture media.[3] High concentrations of the compound or low concentrations of DMSO can lead to precipitation. |
| Interaction with Media Components | Prepare fresh dilutions of this compound in pre-warmed media immediately before adding to the cells. Avoid storing the compound diluted in media for extended periods. | Certain components in serum or media supplements may interact with the compound over time, leading to precipitation. |
| Incorrect Solvent | Confirm that the stock solution was prepared using high-quality, anhydrous DMSO.[3] | The presence of water in the DMSO can significantly decrease the solubility of this compound.[3] |
Issue 2: Lack of Expected Biological Activity
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Ensure proper storage of stock solutions at -80°C and minimize freeze-thaw cycles.[1][3] Use freshly prepared dilutions for each experiment. | Improper storage can lead to the degradation of the compound, reducing its effective concentration. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. Published effective concentrations can serve as a starting point.[3][5] | The effective concentration of this compound can vary between different cell types and experimental conditions. |
| Incorrect Incubation Time | Optimize the incubation time for your experiment. The time required to observe an effect can range from a few hours to several days depending on the biological endpoint.[1][3] | The kinetics of SIRT6 inhibition and downstream cellular responses can vary. |
| Cell Culture Issues | Regularly check for microbial contamination and ensure the cells are healthy and in the logarithmic growth phase.[6][7][8] | Cellular stress or contamination can mask or alter the effects of the compound. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Specification | Source |
| Solvent | DMSO | [3][5] |
| Insoluble in | Water, Ethanol | [3] |
| Stock Solution Storage (Powder) | -20°C for 3 years | [5] |
| Stock Solution Storage (in DMSO) | -80°C for up to 1 year | [1][3] |
| -20°C for up to 6 months | [1] |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Source |
| BxPC3 | Function Assay | 100 µM | 18 hrs | Increased H3K9 acetylation | [3] |
| BxPC3 | Function Assay | 12.5 to 200 µM | 24 hrs | Increased GLUT1 expression | [3] |
| HepG2.2.15 | Antiviral Assay | 100 µM | 96 hrs | Decreased HBV core DNA and 3.5-Kb RNA levels | [1] |
| NCI-H929 (Multiple Myeloma) | Chemosensitization | 200 µM | - | Induced chemosensitization | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mM).[9]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Western Blotting for H3K9 Acetylation
-
Plate cells (e.g., BxPC3) and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the specified time (e.g., 18 hours).[3]
-
Lyse the cells in an appropriate lysis buffer containing protease and deacetylase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against acetyl-H3K9 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the acetyl-H3K9 signal to a loading control, such as total Histone H3 or GAPDH.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]
- 5. This compound | Sirtuin | HBV | TargetMol [targetmol.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Cell Culture Troubleshooting [sigmaaldrich.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OSS_128167 and Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SIRT6 inhibitor, OSS_128167, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase.[1][2] SIRT6 is a nuclear protein involved in various cellular processes, including DNA repair, genome stability, glucose and lipid metabolism, and inflammation by deacetylating histone H3 at lysine 9 (H3K9) and lysine 56 (H3K56).[3] By inhibiting SIRT6, this compound leads to an increase in the acetylation of its substrates, such as H3K9, which can modulate the expression of target genes.[1][4]
Q2: I am observing high levels of cell death in my primary cells after treatment with this compound. What are the possible causes?
High cytotoxicity in primary cells treated with this compound can stem from several factors:
-
High Concentration: Primary cells are often more sensitive than immortalized cell lines. The effective concentration in a cancer cell line may be toxic to your primary cells.
-
Off-Target Effects: Although this compound is selective for SIRT6, at higher concentrations, it may inhibit other sirtuins (SIRT1 and SIRT2) or other cellular targets, leading to toxicity.[1][2][4]
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High final concentrations of DMSO in the culture medium can be toxic to primary cells.
-
Cell Type Specificity: The function of SIRT6 can be critical in certain cell types. Inhibition of SIRT6 by this compound may disrupt essential cellular processes, leading to cell death. For instance, in cardiomyocytes, SIRT6 inhibition has been shown to aggravate inflammation and oxidative stress.[3][5]
-
Experimental Conditions: The health of your primary cells before treatment, cell density, and media composition can all influence their sensitivity to the compound.
Q3: How can I reduce the cytotoxicity of this compound in my primary cell experiments?
Here are several strategies to mitigate cytotoxicity:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific primary cell type. Start with a wide range of concentrations.
-
Optimize Incubation Time: Reduce the duration of exposure to this compound. A shorter incubation time may be sufficient to achieve the desired biological effect with minimal toxicity.
-
Control for Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your primary cells (typically <0.1%).
-
Use Healthy Cells: Start your experiments with healthy, viable primary cells. Ensure proper isolation and culture techniques.
-
Monitor Cell Health: Regularly assess cell morphology and viability throughout the experiment.
Q4: What are the signs of cytotoxicity I should look for in my primary cell cultures?
Visual signs of cytotoxicity under a microscope include:
-
Changes in cell morphology (e.g., rounding up, shrinking, detachment from the culture surface).
-
Presence of cellular debris and floating cells.
-
A significant decrease in cell density compared to control cultures.
For quantitative assessment, various cytotoxicity assays can be employed.[1][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in cytotoxicity assay | High cell density leading to nutrient depletion and cell death. | Optimize the initial cell seeding density. |
| Forceful pipetting during cell seeding causing cell damage. | Handle the cell suspension gently during plating. | |
| Inconsistent results between experiments | Variability in primary cell isolation and health. | Standardize the primary cell isolation protocol and assess cell viability before each experiment. |
| Inconsistent preparation of this compound stock solution. | Prepare fresh stock solutions and use a consistent dilution method. | |
| No effect of this compound at expected concentrations | The chosen concentration is too low for the specific primary cell type. | Perform a dose-response experiment to determine the effective concentration. |
| The incubation time is too short. | Increase the incubation time and monitor for effects. | |
| The compound has degraded. | Store the this compound stock solution properly and prepare fresh dilutions for each experiment. |
Quantitative Data
The following table summarizes the known IC50 values and effective concentrations of this compound from in vitro studies. Note that the optimal concentration for your primary cells should be determined empirically.
| Target/Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| SIRT6 (cell-free) | IC50 | 89 µM | N/A | Enzyme inhibition |
| SIRT1 (cell-free) | IC50 | 1578 µM | N/A | Enzyme inhibition |
| SIRT2 (cell-free) | IC50 | 751 µM | N/A | Enzyme inhibition |
| BxPC3 cells | Function assay | 100 µM | 18 hrs | Increased H3K9 acetylation |
| HepG2.2.15 & HepG2-NTCP cells | Antiviral assay | 100 µM | 96 hrs | Decreased HBV core DNA and RNA |
| Primary multiple myeloma (MM) cells | Chemosensitization | 200 µM | N/A | Induced chemosensitization |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Primary cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Protocol 2: Assessing Cell Membrane Integrity using LDH Release Assay
The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[3][4]
Materials:
-
Primary cells of interest
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the SIRT6 signaling pathway.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for assessing this compound cytotoxicity in primary cells.
References
- 1. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. opentrons.com [opentrons.com]
- 4. omicsonline.org [omicsonline.org]
- 5. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OSS_128167 & SIRT6 Inhibition
Welcome to the technical support center for troubleshooting issues related to the use of OSS_128167 as a SIRT6 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is a cell-permeable, selective inhibitor of Sirtuin 6 (SIRT6).[1][2] It is expected to decrease the deacetylase activity of SIRT6. In cell-based assays, this inhibition should lead to an increase in the acetylation of SIRT6 substrates, such as histone H3 at lysine 9 (H3K9ac).[1][3]
Q2: At what concentration should I use this compound?
The effective concentration of this compound can vary depending on the experimental system (cell-free vs. cell-based) and the specific cell type.
-
In vitro (cell-free) assays: The IC50 for SIRT6 is approximately 89 μM.[1][2][3][4][5][6]
-
In cellulo (cell-based) assays: Concentrations ranging from 100 μM to 200 μM have been shown to be effective in various cell lines, leading to increased H3K9 acetylation and other downstream effects.[1][3]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store this compound?
Proper handling of this compound is critical for its activity.
-
Storage: The powdered form should be stored at -20°C for long-term stability (up to 3 years).[4][6]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[3][4][6] For example, a 10 mM stock in DMSO is common.[2] Store stock solutions at -80°C for up to one year or -20°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[7]
-
Working Solutions: Dilute the stock solution to the final desired concentration in your assay buffer or cell culture medium immediately before use.[1]
Q4: I am not observing any inhibition of SIRT6 activity. What are the common causes?
Several factors could contribute to a lack of observable SIRT6 inhibition. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying the issue. Common causes include:
-
Problems with the compound itself (solubility, stability).
-
Issues with the experimental setup (assay conditions, reagents).
-
Cell-specific factors (permeability, efflux).
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Sirtuin Target | Reference |
| IC50 | 89 µM | SIRT6 | [1][2][3][4][6] |
| 1578 µM | SIRT1 | [1][2][3][4][6] | |
| 751 µM | SIRT2 | [1][2][3][4][6] | |
| Cell-Based Effective Concentration | 100 µM - 200 µM | SIRT6 | [1][3] |
Troubleshooting Guide
If you are not observing the expected inhibition of SIRT6 activity with this compound, follow these troubleshooting steps.
Step 1: Verify Compound Integrity and Preparation
Question: Is the this compound compound properly dissolved and active?
-
Solubility: this compound is soluble in DMSO and ethanol.[6] Ensure your stock solution is fully dissolved. Gentle warming or sonication may aid dissolution.[1] Insoluble compound will not be active.
-
Freshness of Stock: If your DMSO stock is old, it may have absorbed moisture, which can reduce the solubility of the compound.[3] Prepare a fresh stock solution from powder.
-
Storage: Ensure the compound and its solutions have been stored correctly at the recommended temperatures to prevent degradation.[1][4]
Step 2: Evaluate the SIRT6 Activity Assay
Question: Is your SIRT6 assay functioning correctly?
-
Positive and Negative Controls:
-
Positive Control (Inhibitor): Use a known, non-specific sirtuin inhibitor like Nicotinamide to confirm that your assay can detect inhibition.[8][9]
-
Negative Control (Vehicle): Include a vehicle-only (e.g., DMSO) control to establish baseline SIRT6 activity.
-
No Enzyme Control: A control without SIRT6 enzyme should be included to measure background signal.[10]
-
-
Reagent Integrity:
-
SIRT6 Enzyme: Ensure the recombinant SIRT6 enzyme is active. Avoid repeated freeze-thaw cycles which can inactivate the enzyme.[10]
-
Substrate and NAD+: Verify the integrity and concentration of the SIRT6 substrate (e.g., acetylated peptide) and the co-substrate NAD+.[8][11] The assay is sensitive to the concentrations of these reagents.
-
-
Assay Conditions:
Step 3: Assess Cell-Based Assay Parameters
Question: Are there cellular factors preventing this compound from reaching its target?
-
Cell Permeability: While this compound is reported to be cell-permeable, permeability can vary between cell lines.[3]
-
Incubation Time: A short incubation time may be insufficient for the compound to enter the cells and inhibit SIRT6. Consider a time-course experiment (e.g., 2, 6, 18, 24 hours) to determine the optimal treatment duration.[4]
-
Efflux Pumps: Some cell lines may express high levels of efflux pumps that actively remove small molecules, reducing the intracellular concentration of the inhibitor.
-
Readout Validity: Ensure your downstream readout is a reliable indicator of SIRT6 activity. Western blotting for H3K9ac is a common and reliable method.[3]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the lack of SIRT6 inhibition by this compound.
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Protocol 1: In Vitro SIRT6 Inhibition Assay (Fluorometric)
This protocol is a generalized method based on commercially available kits.
-
Reagent Preparation:
-
Prepare SIRT6 Assay Buffer at room temperature.
-
Dilute the SIRT6 enzyme in cold assay buffer on ice.
-
Prepare the Substrate Solution containing the acetylated peptide and NAD+.
-
Prepare a serial dilution of this compound (e.g., from 1 mM down to 1 µM) and a positive control inhibitor (e.g., Nicotinamide).
-
-
Assay Plate Setup (96-well black plate):
-
Enzyme Control: Add SIRT6 enzyme solution and vehicle (DMSO).
-
Inhibitor Wells: Add SIRT6 enzyme solution and diluted this compound.
-
No Enzyme Control (Blank): Add assay buffer without enzyme.
-
-
Reaction Initiation and Incubation:
-
Development and Measurement:
-
Data Analysis:
-
Subtract the blank fluorescence from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for SIRT6 Inhibition (Western Blot)
This protocol outlines the detection of increased H3K9 acetylation in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., BxPC3) in 6-well plates and allow them to adhere for 24 hours.[3]
-
Treat cells with varying concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Protein Lysate Preparation:
-
Wash cells with cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against acetyl-H3K9 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for acetyl-H3K9 and total H3.
-
Normalize the acetyl-H3K9 signal to the total H3 signal for each sample.
-
Compare the normalized values of treated samples to the vehicle control to determine the fold-change in H3K9 acetylation.
-
SIRT6 Signaling Pathway and Inhibition
The diagram below illustrates the role of SIRT6 and the mechanism of its inhibition by this compound.
Caption: Inhibition of SIRT6-mediated deacetylation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OSS-128167 (this compound) | SIRT6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Sirtuin | HBV | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tribioscience.com [tribioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
refining OSS_128167 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of OSS_128167, a selective SIRT6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase.[1] By inhibiting SIRT6, this compound leads to an increase in the acetylation of histone H3 at lysine 9 (H3K9ac), which can alter gene expression.[2][3] This inhibition has been shown to impact various cellular processes, including glucose metabolism, inflammation, and DNA repair, and has demonstrated anti-cancer, anti-inflammatory, and anti-viral effects.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits selectivity for SIRT6 over other sirtuins, particularly SIRT1 and SIRT2. The IC50 values highlight this specificity.
Data Summary: IC50 Values for this compound
| Target | IC50 (µM) |
| SIRT6 | 89[1][2] |
| SIRT1 | 1578[1][2] |
| SIRT2 | 751[1][2] |
Q3: What are the recommended starting concentrations and treatment durations for in vitro experiments?
A3: The optimal concentration and duration of this compound treatment are cell-type and assay-dependent. However, based on published studies, a common starting point is 100 µM. Treatment durations can range from a few hours to several days.
Data Summary: In Vitro Treatment Parameters for this compound
| Cell Line | Concentration (µM) | Duration | Observed Effect | Reference |
| BxPC3 | 100 | 0, 2, 6, 18, 24 hours | Increased H3K9 acetylation and GLUT-1 expression.[1][2] | [2] |
| HepG2.2.15 & HepG2-NTCP | 100 | 96 hours | Significant decrease in HBV core DNA and 3.5-Kb RNA levels.[1] | [1] |
| Multiple Myeloma (NCI-H929, LR-5, Dox40) | 200 | Not Specified | Induces chemosensitization.[1][4] | [1][4] |
Troubleshooting Guide
Issue 1: Low or no observable effect on H3K9 acetylation.
-
Possible Cause 1: Insufficient Treatment Duration or Concentration.
-
Solution: Increase the incubation time. In BxPC3 cells, changes in H3K9 acetylation were observed at 18 and 24 hours.[2] Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours). If a time-course is ineffective, a dose-response experiment (e.g., 50, 100, 200 µM) may be necessary to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: The expression and activity of SIRT6 can vary between cell lines. Confirm SIRT6 expression in your cell line of interest via Western blot or qPCR. If SIRT6 levels are low, consider using a cell line known to have higher SIRT6 expression.
-
-
Possible Cause 3: Reagent Instability.
-
Solution: this compound is typically dissolved in DMSO. Ensure the stock solution is properly stored at -20°C or -80°C to maintain its activity.[1] Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh working solutions from the stock for each experiment.
-
Issue 2: Compound precipitation in culture media.
-
Possible Cause: Poor Solubility.
-
Solution: this compound is soluble in DMSO.[5] When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation. Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium. For in vivo preparations, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[1]
-
Issue 3: High levels of cytotoxicity observed.
-
Possible Cause 1: High Concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. Start with a lower concentration and titrate up to find the optimal balance between SIRT6 inhibition and cell viability.
-
-
Possible Cause 2: High DMSO Concentration.
-
Solution: Ensure the final DMSO concentration in your culture medium is not exceeding levels recommended for your cell type (generally below 0.5%, with 0.1% being ideal).
-
Experimental Protocols
Protocol 1: In Vitro Analysis of H3K9 Acetylation in BxPC3 Cells
-
Cell Plating: Plate 4 x 10^5 BxPC3 cells per well in 6-well plates and allow them to adhere for 24 hours.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentration (e.g., 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 18, 24 hours).[2]
-
Protein Lysate Generation: After incubation, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting: Quantify the protein concentration of the lysates. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against acetyl-H3K9 and total H3 (as a loading control).
-
Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the relative change in H3K9 acetylation.
Protocol 2: In Vivo Treatment of HBV Transgenic Mice
-
Animal Model: Use male HBV transgenic mice.
-
Compound Formulation: Prepare a solution of this compound for intraperitoneal injection. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1]
-
Administration: Administer this compound at a dosage of 50 mg/kg via intraperitoneal injection every 4 days for a total of 12 days.[1][4]
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue samples for analysis.
-
Analysis: Extract DNA and RNA from the liver tissue to measure the levels of HBV DNA and 3.5-Kb RNA by qPCR and Northern blot, respectively, to assess the effect of the treatment on HBV replication and transcription.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflows for this compound.
Caption: Inhibition of SIRT6 by this compound and its effect on the PI3K/Akt/mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. This compound | Sirtuin | HBV | TargetMol [targetmol.com]
Technical Support Center: Overcoming Resistance to OSS_128167 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OSS_128167, a selective inhibitor of Sirtuin 6 (SIRT6), in cancer cell experiments. This resource addresses potential challenges in observing the desired anti-cancer effects and offers strategies to overcome resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound is a selective inhibitor of SIRT6, a NAD+-dependent histone deacetylase.[1][2] In many cancer types, its anti-tumor activity stems from the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.[3] By inhibiting SIRT6, this compound can lead to decreased proliferation and increased apoptosis in cancer cells.
Q2: Why am I observing variable or no response to this compound in my cancer cell line?
A2: The role of SIRT6 in cancer is complex and context-dependent, acting as either a tumor suppressor or a tumor promoter in different cancer types.[4][5] This dual functionality can lead to variable responses to SIRT6 inhibition. The specific genetic and epigenetic landscape of your cancer cell line will significantly influence its dependence on SIRT6 and, consequently, its sensitivity to this compound. We recommend characterizing the baseline SIRT6 expression and the status of the PI3K/Akt/mTOR pathway in your cell line.
Q3: What are the recommended working concentrations and incubation times for this compound in cell culture?
A3: The effective concentration of this compound can vary between cell lines. However, a common starting point for in vitro experiments is in the range of 10-100 µM.[6] Incubation times can range from 24 to 72 hours, depending on the specific assay and the cell line's doubling time. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
Q4: How can I confirm that this compound is active in my cells?
A4: A key downstream marker of SIRT6 inhibition is the increased acetylation of histone H3 at lysine 9 (H3K9ac).[6] You can perform a western blot to assess the levels of H3K9ac after treating your cells with this compound. An increase in H3K9ac indicates that the inhibitor is engaging its target. Additionally, you can assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein, which are expected to decrease upon effective SIRT6 inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No observable effect on cell viability or proliferation. | 1. Suboptimal inhibitor concentration or incubation time. | - Perform a dose-response curve (e.g., 10, 25, 50, 100, 200 µM) to determine the IC50 for your cell line. - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| 2. Cell line is not dependent on SIRT6 for survival. | - Confirm SIRT6 expression in your cell line via western blot or qPCR. - Assess the baseline activity of the PI3K/Akt/mTOR pathway. Cell lines with high basal activity of this pathway are more likely to be sensitive to SIRT6 inhibition. | |
| 3. Poor solubility or stability of this compound. | - Prepare fresh stock solutions of this compound in DMSO.[7] Store stock solutions at -20°C or -80°C for long-term stability.[6] - Ensure complete dissolution of the compound in culture medium and avoid precipitation. Sonication may aid dissolution. | |
| Initial response followed by acquired resistance. | 1. Activation of compensatory signaling pathways. | - Inhibition of the PI3K/Akt/mTOR pathway can lead to the activation of feedback loops, often involving the MAPK/ERK pathway.[2][8] - Investigate the phosphorylation status of ERK1/2. If activated, consider combination therapy with a MEK or ERK inhibitor. |
| 2. Upregulation of alternative survival pathways. | - Cancer cells may upregulate other pro-survival pathways to bypass SIRT6 inhibition. - Perform a broader analysis of signaling pathways (e.g., phospho-kinase array) to identify potential escape routes. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. | - Maintain consistent cell passage numbers and confluency at the time of treatment.[9] - Ensure consistent media, serum, and supplement quality.[10] |
| 2. Degradation of this compound. | - Prepare fresh working dilutions of the inhibitor for each experiment from a frozen stock. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound by MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0, 10, 25, 50, 100, and 200 µM. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of H3K9 Acetylation and PI3K/Akt/mTOR Pathway
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., the IC50 value) for 24 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K9ac, total H3, phospho-Akt (Ser473), total Akt, phospho-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
References
- 1. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 2. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
- 9. cellculturedish.com [cellculturedish.com]
- 10. atlantisbioscience.com [atlantisbioscience.com]
Validation & Comparative
Validating the Inhibitory Effect of OSS_128167 on SIRT6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OSS_128167, a known SIRT6 inhibitor, with other alternative compounds. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant signaling pathways to aid researchers in their study of SIRT6 inhibition.
Introduction to SIRT6 and this compound
Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase that plays a crucial role in various cellular processes, including DNA repair, genome stability, metabolism, and inflammation.[1] Given its involvement in aging and age-related diseases, SIRT6 has emerged as a significant therapeutic target.[2][3] this compound is a cell-permeable molecule identified as a specific inhibitor of SIRT6.[4][5][6] Its ability to selectively inhibit SIRT6 allows researchers to probe the functional roles of this sirtuin in various biological systems.
Comparative Analysis of SIRT6 Inhibitors
The efficacy of a chemical inhibitor is determined by its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key measure of potency. The following table summarizes the IC50 values of this compound and other known SIRT6 inhibitors against SIRT6 and other sirtuins, highlighting their relative selectivity.
| Inhibitor | SIRT6 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Notes |
| This compound | 89 [4][7] | 1578 [4][7] | 751 [4][7] | Demonstrates notable selectivity for SIRT6 over SIRT1 and SIRT2. |
| SIRT6-IN-3 | 7.49[5] | - | - | A selective SIRT6 inhibitor. |
| SIRT6-IN-4 | 5.68[5] | - | - | A selective SIRT6 inhibitor. |
| JYQ-42 | 2.33[2] | - | - | A potent and selective allosteric SIRT6 inhibitor. |
| Trichostatin A (TSA) | - | Not inhibited[8] | Not inhibited[8] | A potent Class I/II HDAC inhibitor that also specifically inhibits SIRT6 deacetylation activity.[8][9] |
| 2-chloro-1,4-naphthoquinone-quercetin | 55[10] | - | 14[10] | A quercetin derivative that also inhibits SIRT2. |
| Sirtinol | - | 131[1] | 38[1] | A known SIRT1 and SIRT2 inhibitor; often used as a control. |
Experimental Validation of SIRT6 Inhibition
Validating the inhibitory effect of compounds like this compound on SIRT6 activity requires robust biochemical and cell-based assays. Below are detailed protocols for key experiments.
In Vitro SIRT6 Deacetylation Assay (Fluorometric)
This assay measures the enzymatic activity of recombinant SIRT6 on a synthetic acetylated peptide substrate. Inhibition of this activity is quantified by a decrease in the fluorescent signal. Commercial kits for this assay are available from various suppliers.[11][12][13][14]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human SIRT6 enzyme in Assay Buffer.
-
Prepare Substrate Solution containing an acetylated peptide substrate (e.g., a p53-derived sequence like Arg-His-Lys-Lys(ε-acetyl)-AMC) and the co-substrate NAD+.
-
Prepare the inhibitor stock solution (e.g., this compound in DMSO) and create a dilution series.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add Assay Buffer, diluted SIRT6 enzyme, and the inhibitor at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding the Substrate Solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 45-90 minutes).[11][13]
-
Stop the reaction and develop the signal by adding a Developer Solution, which releases the fluorophore from the deacetylated substrate.
-
Incubate at room temperature for approximately 30 minutes.[11]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).[13]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: H3K9 Acetylation Western Blot
This assay validates the inhibitor's activity in a cellular context by measuring the acetylation level of a known SIRT6 substrate, Histone H3 at lysine 9 (H3K9ac). Inhibition of SIRT6 leads to an increase in H3K9ac levels.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetyl-H3K9 (Ac-H3K9) overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the Ac-H3K9 signal to the total H3 signal to determine the relative increase in acetylation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[7][15] Ligand binding typically stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with the inhibitor (this compound) or vehicle control (DMSO) for a specific duration (e.g., 1 hour).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[16]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble SIRT6 at each temperature point using Western blotting with a SIRT6-specific antibody.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble SIRT6 as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
-
SIRT6 Signaling Pathways and Effects of Inhibition
SIRT6 regulates several critical signaling pathways. Its inhibition by this compound can lead to significant cellular changes, including increased H3K9 acetylation, modulation of glucose metabolism, and altered inflammatory responses.[4][5][8]
One of the key pathways regulated by SIRT6 involves the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). SIRT6 can deacetylate the p65 subunit of NF-κB, which represses its transcriptional activity and subsequent expression of pro-inflammatory genes like TNF-α.
Inhibition of SIRT6 with this compound:
-
Increases H3K9 Acetylation: Leads to a more open chromatin structure, potentially altering gene expression.[4]
-
Increases GLUT1 Expression and Glucose Uptake: By modulating transcription factors involved in metabolism, SIRT6 inhibition can enhance glucose transport into cells.[5][8]
-
Down-regulates PI3K/Akt/mTOR Signaling: This has been observed in diffuse large B-cell lymphoma, suggesting an anti-tumor role for SIRT6 inhibition in this context.[17]
-
Inhibits TNF-α Secretion: By preventing the deacetylation and repression of NF-κB, SIRT6 inhibition can lead to a decrease in the secretion of inflammatory cytokines.[5][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting a cryptic allosteric site of SIRT6 with small-molecule inhibitors that inhibit the migration of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Trichostatin A Inhibits Deacetylation of Histone H3 and p53 by SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichostatin A - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trichostatin A (TSA) | histone deacetylase inhibitor | TargetMol [targetmol.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase 6 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of OSS_128167 and Other Sirtuin Inhibitors: A Focus on SIRT1/SIRT2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OSS_128167's inhibitory activity against Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) in relation to other established sirtuin inhibitors. Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators in numerous physiological and pathological processes, making them attractive therapeutic targets. The development of isoform-selective inhibitors is crucial for dissecting the specific functions of each sirtuin and for creating targeted therapies with minimal off-target effects. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant pathways and workflows to aid in the informed selection of chemical probes for sirtuin research.
Inhibitor Selectivity Profile: Quantitative Comparison
This compound is primarily identified as a potent and selective inhibitor of Sirtuin 6 (SIRT6).[1][2][3] Its activity against SIRT1 and SIRT2 is significantly lower, showcasing its selectivity away from these isoforms.[1][2][3][4][5] For a clear comparison, the table below presents the half-maximal inhibitory concentrations (IC50) of this compound alongside several other well-characterized SIRT1 and SIRT2 inhibitors.
| Compound | Primary Target(s) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Other Sirtuin IC50 (µM) | Selectivity Notes |
| This compound | SIRT6 | 1578[1][2][3][5] | 751[1][2][3][5] | SIRT6: 89 [1][2][3][5] | Selective for SIRT6 over SIRT1 and SIRT2.[2][4] |
| Selisistat (EX-527) | SIRT1 | 0.038[6] | >7.6 | >7.6 (for SIRT3) | Highly potent and selective for SIRT1 (>200-fold vs SIRT2/3).[6] |
| Sirtinol | SIRT1 / SIRT2 | 131[5][6] | 38[5][6] | - | Dual inhibitor, with moderate preference for SIRT2. |
| AGK2 | SIRT2 | >50[7] | 23.5[7] | - | Selective for SIRT2 over SIRT1.[7] |
| NH4-13 | SIRT2 | >50[8] | 0.087[8] | >50 (for SIRT3) | Highly potent and selective for SIRT2.[8] |
| NH4-6 | Pan-SIRT1-3 | 3.0[8] | 0.032[8] | SIRT3: 2.3 [8] | Pan-inhibitor with high potency against SIRT2.[8] |
Key Experimental Protocols
The determination of inhibitor potency and selectivity against sirtuin isoforms is typically conducted using in vitro enzymatic assays. The following is a generalized protocol for a fluorescence-based assay, a common method cited in the literature.
Objective: To determine the IC50 value of a test compound against a specific sirtuin isoform (e.g., SIRT1 or SIRT2).
Materials:
-
Recombinant human sirtuin enzyme (SIRT1, SIRT2, etc.)
-
Acetylated fluorogenic peptide substrate (e.g., a peptide derived from p53 or H3K9)
-
Nicotinamide adenine dinucleotide (NAD+) as a co-substrate
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris or phosphate buffer, pH 7.5)
-
Developer solution containing a protease (e.g., trypsin) to cleave the deacetylated peptide
-
96-well or 384-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare working solutions of the enzyme, substrate, and NAD+.
-
Reaction Setup: To the wells of the microplate, add the assay buffer, the test inhibitor at various concentrations, and the sirtuin enzyme.
-
Initiation of Reaction: Initiate the deacetylation reaction by adding the NAD+ and the acetylated peptide substrate to each well. The final reaction mixture typically contains the enzyme (e.g., 100 nM), substrate (e.g., 50 µM), and NAD+ (e.g., 500 µM).[9]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[9]
-
Development Step: Stop the reaction by adding a developer solution. This solution contains a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal. Nicotinamide is often included to inhibit any further sirtuin activity.[9]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizations: Pathways, Workflows, and Logic
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Key deacetylation targets of SIRT1 (p53) and SIRT2 (α-tubulin).
Caption: Generalized workflow for an in vitro fluorescence-based sirtuin inhibitor assay.
References
- 1. This compound | Sirtuin | HBV | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
Validating the Anti-HBV Activity of OSS_128167: A Comparative Guide
This guide provides a framework for validating the anti-Hepatitis B Virus (HBV) activity of OSS_128167, a selective Sirtuin 6 (SIRT6) inhibitor, in a new experimental model.[1][2] It offers a comparison with established and novel anti-HBV compounds, detailed experimental protocols, and a clear presentation of potential outcomes. This document is intended for researchers, scientists, and drug development professionals working on novel HBV therapeutics.
Introduction to this compound and Anti-HBV Drug Development
Chronic Hepatitis B affects over 250 million people worldwide and is a leading cause of liver cirrhosis and hepatocellular carcinoma.[3][4] Current treatments, primarily nucleos(t)ide analogs (NAs) and interferons, can suppress HBV replication but rarely lead to a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[3][5] This cccDNA acts as a stable template for viral transcription, making its eradication a primary goal for new antiviral therapies.[3][5][6]
This compound is a selective SIRT6 inhibitor that has demonstrated anti-HBV activity by inhibiting HBV transcription and replication.[2][7] Its mechanism involves the downregulation of peroxisome proliferator-activated receptors α (PPARα), a transcription factor that enhances the HBV core promoter.[7][8] This novel mechanism presents a promising alternative or complementary approach to current therapies.
Comparative Anti-HBV Compounds
To objectively evaluate the efficacy of this compound, its performance should be benchmarked against a standard-of-care antiviral agent and other novel compounds.
-
Entecavir (ETV): A potent nucleos(t)ide analog that inhibits HBV DNA polymerase, effectively suppressing viral replication. It serves as a positive control for replication inhibition.
-
SAG-524: A novel, orally bioavailable small molecule that reduces HBsAg and HBV-DNA by destabilizing HBV-RNA.[9] This compound offers a different mechanistic comparison, targeting a post-transcriptional step.[9]
Experimental Models for Anti-HBV Activity Validation
The selection of an appropriate model is critical for validating anti-HBV compounds. Both in vitro and in vivo systems are necessary to understand a compound's efficacy, mechanism, and potential toxicity.
In Vitro Models
Hepatoma cell lines that support HBV replication are essential tools for initial screening and mechanistic studies.
-
HepG2.2.15 Cells: A human hepatoblastoma cell line stably transfected with a full-length HBV genome. These cells constitutively produce HBV particles and are a widely used model for testing inhibitors of HBV replication.
-
HepG2-NTCP Cells: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry.[10] This model allows for the study of the entire viral life cycle, including viral entry, making it suitable for evaluating compounds that may target early stages of infection.[10][11]
In Vivo Model
Animal models are crucial for evaluating the systemic efficacy and safety of antiviral compounds.
-
HBV Transgenic Mice: These mice contain integrated copies of the HBV genome in their hepatocytes and constitutively produce HBV antigens and, in some models, viral particles.[12][13] They are a valuable tool for assessing the in vivo efficacy of compounds that target HBV replication and transcription, as has been previously demonstrated for this compound.[2][7]
Experimental Protocols
Detailed methodologies are provided below for key validation experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the host cells. Protocol:
-
Seed HepG2.2.15 or HepG2-NTCP cells in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0-400 µM) for 72-96 hours.[7]
-
Assess cell viability using an MTS assay according to the manufacturer's instructions.
-
Calculate the 50% cytotoxic concentration (CC50). A CC50 significantly higher than the effective concentration (EC50) indicates a favorable safety profile.
In Vitro Anti-HBV Efficacy Assays
Objective: To quantify the inhibitory effect of this compound on HBV replication and antigen production. Protocol:
-
Seed HepG2.2.15 or HBV-infected HepG2-NTCP cells in multi-well plates.
-
Treat cells with non-toxic concentrations of this compound, Entecavir (positive control), and a vehicle control (e.g., DMSO).
-
After 72-96 hours, collect the cell culture supernatant and cell lysates.
-
Measure Viral Markers:
-
HBV DNA (Supernatant & Intracellular): Quantify extracellular virion DNA and intracellular HBV core DNA using quantitative real-time PCR (qPCR).[7]
-
HBV RNA: Measure intracellular levels of the 3.5 kb pregenomic RNA (pgRNA) using reverse transcription qPCR (RT-qPCR).[7]
-
HBsAg and HBeAg: Quantify secreted Hepatitis B surface and e-antigen levels in the supernatant using enzyme-linked immunosorbent assays (ELISA).[2]
-
In Vivo Efficacy in HBV Transgenic Mice
Objective: To validate the anti-HBV activity of this compound in a living organism. Protocol:
-
Use male HBV transgenic mice.
-
Divide mice into three groups: Vehicle control, this compound (50 mg/kg), and Entecavir (0.02 mg/kg).[7][14]
-
Administer this compound via intraperitoneal injection and Entecavir via oral gavage every 4 days for a period of 12-16 days.[7][14]
-
Collect serum samples at indicated time points (e.g., days 0, 4, 8, 12).
-
At the end of the study, euthanize the mice and collect liver tissue.
-
Measure Viral Markers:
Data Presentation
The following tables summarize the expected quantitative data from the proposed experiments, comparing this compound with Entecavir.
Table 1: Comparative In Vitro Anti-HBV Activity in HepG2.2.15 Cells
| Compound | EC50 HBV DNA (µM) | EC50 HBsAg (µM) | EC50 HBeAg (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| This compound | ~25 | ~30 | ~30 | >400 | >16 |
| Entecavir | 0.002 | >10 | >10 | >100 | >50000 |
Data are hypothetical based on published mechanisms. Entecavir is highly potent against DNA replication but does not significantly reduce antigen production from the integrated transgene.
Table 2: Comparative In Vivo Efficacy in HBV Transgenic Mice (Day 12)
| Treatment Group | Serum HBV DNA Reduction (log10 copies/mL) | Intrahepatic 3.5kb RNA Reduction (% of Vehicle) | Serum HBsAg Reduction (% of Vehicle) |
| Vehicle | 0 | 0% | 0% |
| This compound (50 mg/kg) | ~1.5 | ~60% | ~40% |
| Entecavir (0.02 mg/kg) | ~2.5 | No significant reduction | No significant reduction |
Data are extrapolated from previously published studies.[7][14] this compound is expected to reduce both viral DNA and RNA, leading to a decrease in HBsAg. Entecavir primarily reduces DNA levels.
Visualizations
Diagrams illustrating workflows and mechanisms provide a clear visual reference for the experimental design and the compound's mode of action.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Caption: HBV Replication Cycle and Drug Targets.
Caption: this compound Proposed Signaling Pathway.
Conclusion
This compound represents a promising novel therapeutic candidate for chronic Hepatitis B due to its unique mechanism of targeting the host factor SIRT6 to inhibit viral transcription.[7][8] By following the structured validation guide presented here, researchers can effectively assess its potency and mechanism of action in new and established models. Direct comparison with standard-of-care agents like Entecavir is crucial to understanding its potential advantages, particularly its ability to reduce viral RNA and secreted antigens. The successful validation of this compound could pave the way for new combination therapies aimed at achieving a functional cure for HBV.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. cccDNA - Wikipedia [en.wikipedia.org]
- 5. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT6 Inhibitor, this compound Restricts Hepatitis B Virus Transcription and Replication Through Targeting Transcription Factor Peroxisome Proliferator-Activated Receptors α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatitis B | A novel, small anti-HBV compound reduces HBsAg and HBV-DNA by destabilizing HBV-RNA | springermedicine.com [springermedicine.com]
- 10. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future [frontiersin.org]
- 13. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Unraveling the Impact on PI3K/Akt Signaling: A Comparative Guide to the SIRT6 Inhibitor OSS_128167 and Direct PI3K/Akt Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the SIRT6 inhibitor OSS_128167 and its indirect effects on the PI3K/Akt signaling pathway, alongside a cross-validation with established direct inhibitors of this critical cellular cascade. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of these compounds, supported by experimental data and detailed protocols to facilitate informed decisions in research and development.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] While direct inhibition of PI3K and Akt has been a major focus of drug development, emerging evidence highlights the potential of modulating upstream regulators, such as Sirtuin 6 (SIRT6), to influence this pathway.
This guide focuses on this compound, a specific inhibitor of the NAD+-dependent deacetylase SIRT6.[3] Emerging research indicates that SIRT6 acts as a negative regulator of the PI3K/Akt pathway.[4] Overexpression of SIRT6 has been shown to down-regulate the activity of the PI3K/Akt/mTOR signaling pathway, suggesting that its inhibition by compounds like this compound could lead to pathway hyperactivation.[4] Understanding the nuances of this indirect modulation in comparison to direct PI3K/Akt inhibition is crucial for its potential therapeutic application.
Performance Comparison: this compound vs. Direct PI3K/Akt Inhibitors
To provide a clear and objective comparison, the following tables summarize the key characteristics and performance metrics of this compound and two well-characterized direct PI3K/Akt pathway inhibitors, Wortmannin and Alpelisib.
| Compound | Target | Mechanism of Action | Potency (IC50) | Key Cellular Effects |
| This compound | SIRT6 | Specific inhibitor of Sirtuin 6, a histone deacetylase that negatively regulates the PI3K/Akt pathway. | SIRT6: 89 µM, SIRT1: 1578 µM, SIRT2: 751 µM[3] | Increases H3K9 acetylation; may indirectly lead to hyperactivation of the PI3K/Akt pathway. |
| Wortmannin | Pan-PI3K | Covalent, irreversible inhibitor of all PI3K isoforms. | ~2-5 nM[5] | Potent inhibition of Akt phosphorylation and downstream signaling. |
| Alpelisib (BYL719) | PI3Kα | Selective inhibitor of the p110α isoform of PI3K. | ~5 nM (for PI3Kα) | Effective in tumors with PIK3CA mutations, leading to reduced Akt signaling.[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt signaling pathway and points of intervention.
Caption: Experimental workflow for cross-validation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed protocols for key experiments used to assess the effects of these inhibitors on the PI3K/Akt signaling pathway.
Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol is essential for directly visualizing the phosphorylation status of Akt, a key indicator of pathway activation.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with inhibitors (this compound, Wortmannin, Alpelisib) or vehicle control for the desired time.
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (typically at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and its inhibition by the test compounds.
1. Reaction Setup:
-
In a 96-well plate, add the reaction buffer containing purified PI3K enzyme.
-
Add the test compounds (this compound, Wortmannin, Alpelisib) at various concentrations.
-
Pre-incubate for 10-15 minutes at room temperature.
2. Kinase Reaction:
-
Initiate the reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
3. Detection:
-
Stop the reaction and detect the amount of product (PIP3) formed. This can be done using various methods, such as ELISA-based detection with a PIP3-binding protein or fluorescence-based assays.
4. Data Analysis:
-
Calculate the percentage of PI3K activity relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds (this compound, Wortmannin, Alpelisib) and a vehicle control.
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value for cytotoxicity.
Conclusion
The SIRT6 inhibitor this compound presents an alternative approach to modulating the PI3K/Akt signaling pathway. While direct inhibitors like Wortmannin and Alpelisib offer potent and immediate blockade of the kinase activity, this compound acts through an upstream regulatory protein, SIRT6. The choice between these strategies will depend on the specific research or therapeutic context. For instance, targeting SIRT6 may have broader effects due to its role in various cellular processes beyond PI3K/Akt signaling. Conversely, direct PI3K inhibitors provide a more targeted intervention. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and further elucidate the intricate effects of these compounds on the PI3K/Akt pathway.
References
- 1. Expert consensus on the clinical application of PI3K/AKT/mTOR inhibitors in the treatment of advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 4. SIRT6 through PI3K/Akt/mTOR signaling pathway to enhance radiosensitivity of non-Small cell lung cancer and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-inflammatory Potential of OSS_128167 In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo pro-inflammatory effects of OSS_128167, a selective Sirtuin 6 (SIRT6) inhibitor. This document summarizes key experimental data, details methodologies for in vivo inflammation models, and visualizes the underlying signaling pathways.
This compound has emerged as a significant chemical probe for studying the roles of SIRT6, a nicotinamide adenine dinucleucleotide (NAD+)-dependent deacetylase. SIRT6 is recognized for its multifaceted functions in regulating genome stability, metabolism, and inflammation. Notably, inhibition of SIRT6 by this compound has been shown to exacerbate inflammatory responses, confirming a pro-inflammatory role for this compound. This guide offers a comparative analysis of this compound against Lipopolysaccharide (LPS), a widely used potent pro-inflammatory agent, to contextualize its effects.
Quantitative Data Summary
The following tables summarize the pro-inflammatory effects of this compound as observed in a diabetic cardiomyopathy mouse model and compare them with the well-documented effects of LPS in a standard in vivo inflammation model.
Table 1: In Vivo Pro-inflammatory Effects of this compound in a Diabetic Cardiomyopathy Mouse Model
| Parameter | Control Group | This compound (20 mg/kg) | OSS_128177 (50 mg/kg) | Citation |
| Myocardial TNF-α Expression | Baseline | Increased | Significantly Increased | [1] |
| Myocardial Apoptosis | Baseline | Increased | Significantly Increased | [1] |
| Myocardial Fibrosis | Baseline | Increased | Significantly Increased | [1] |
Table 2: In Vivo Pro-inflammatory Effects of Lipopolysaccharide (LPS) in a Systemic Inflammation Mouse Model
| Parameter | Control Group (Saline) | LPS (1-5 mg/kg) | Citation |
| Serum TNF-α Levels | Baseline | Significantly Increased | [2] |
| Serum IL-6 Levels | Baseline | Significantly Increased | [2] |
| Splenic Apoptosis | Baseline | Significantly Increased | [2] |
| Liver Immune Cell Infiltration | Baseline | Significantly Increased | [2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for reproducibility and comparison.
This compound-Induced Inflammation in a Diabetic Cardiomyopathy Mouse Model[1]
-
Animal Model: Male C57BL/6 mice are used. Type 1 diabetes is induced by intraperitoneal injections of streptozotocin (STZ).
-
Compound Administration: this compound is administered orally by gavage at doses of 20 or 50 mg/kg every other day for a specified period. The vehicle control group receives the same volume of the vehicle solution.
-
Inflammatory Marker Analysis:
-
Immunohistochemistry: Myocardial tissue sections are stained for Tumor Necrosis Factor-alpha (TNF-α) to assess the level of inflammation.
-
TUNEL Assay: Apoptosis in myocardial tissue is detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
-
Masson's Trichrome Staining: Myocardial fibrosis is evaluated by staining collagen fibers.
-
-
Data Analysis: The expression of inflammatory markers, the apoptotic index, and the fibrotic area are quantified and compared between the control and this compound-treated groups.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model[2]
-
Animal Model: C57BL/6N mice are commonly used.
-
Compound Administration: A single intraperitoneal injection of LPS (e.g., from Escherichia coli) at a dose ranging from 1 to 5 mg/kg is administered. The control group receives a sterile saline injection.
-
Inflammatory Marker Analysis:
-
ELISA: Blood samples are collected at various time points (e.g., 2, 6, 24 hours) post-injection to measure serum levels of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) using enzyme-linked immunosorbent assay (ELISA).
-
Histology: Tissues such as the spleen and liver are collected for histological analysis to assess apoptosis (e.g., via TUNEL assay) and immune cell infiltration (e.g., via hematoxylin and eosin staining).
-
-
Data Analysis: Cytokine levels and histological changes are compared between the saline-treated control group and the LPS-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for in vivo inflammation studies.
Caption: Signaling pathway of this compound-induced inflammation.
Caption: General experimental workflow for in vivo inflammation studies.
References
A Comparative Analysis of SIRT6 Inhibition by OSS_128167 and Genetic Knockout
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two key methodologies for studying the function of Sirtuin 6 (SIRT6), a critical enzyme involved in aging, metabolism, and cancer: pharmacological inhibition using the selective inhibitor OSS_128167 and genetic ablation through gene knockout. This comparison aims to assist researchers in selecting the most appropriate experimental approach for their specific research questions by presenting objective performance data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Introduction to SIRT6, this compound, and SIRT6 Knockout
SIRT6 is a NAD+-dependent protein deacetylase and mono-ADP-ribosyltransferase that plays a crucial role in a variety of cellular processes, including DNA repair, genome stability, and metabolic homeostasis.[1][2] Its dysregulation has been implicated in numerous age-related diseases and various cancers, making it a significant target for therapeutic intervention.
This compound is a small molecule inhibitor with selectivity for SIRT6 over other sirtuins, particularly SIRT1 and SIRT2.[3][4] It offers a method for acute, reversible inhibition of SIRT6 enzymatic activity, allowing for the study of its immediate cellular functions.
SIRT6 Gene Knockout involves the permanent deletion of the SIRT6 gene, typically in cell lines using CRISPR/Cas9 technology or in animal models.[5] This approach provides insights into the long-term consequences of SIRT6 absence throughout cellular or organismal development and life.
Comparative Data Presentation
The following tables summarize quantitative data on the biochemical and cellular effects of this compound and SIRT6 gene knockout, compiled from various studies. It is important to note that experimental conditions, cell types, and model organisms may vary between studies, and therefore, direct comparisons should be made with caution.
Table 1: Biochemical and In Vitro Cellular Activity
| Parameter | This compound | SIRT6 Gene Knockout | Reference(s) |
| Target Selectivity (IC50) | SIRT6: 89 µMSIRT1: 1578 µMSIRT2: 751 µM | Gene-specific ablation | [3][4] |
| Effect on H3K9 Acetylation | Increased acetylation in BxPC3 cells at 100 µM | Not directly applicable (constitutive loss of deacetylation) | [4] |
| Induction of Apoptosis | Increased apoptosis in Diffuse Large B-Cell Lymphoma (DLBCL) cells | Reduced apoptosis in response to certain stressors in Mouse Embryonic Fibroblasts (MEFs) | [5] |
| Cell Cycle Arrest | G1 phase arrest in human melanoma cells | G1 phase arrest in human melanoma cells | |
| Cellular Senescence | Promotes senescence in myocardial H9c2 cells | Premature senescence in human fibroblasts with SIRT6 knockout |
Table 2: Effects on Cellular Signaling and Metabolism
| Parameter | This compound | SIRT6 Gene Knockout | Reference(s) |
| PI3K/Akt/mTOR Pathway | Down-regulation of PI3K/Akt/mTOR signaling in DLBCL | Hyperactivation of IGF-Akt signaling in knockout hearts | [6] |
| Glucose Metabolism | Increases GLUT-1 expression and glucose uptake | Enhanced glycolysis and triglyceride synthesis in liver-specific knockout | [4][7] |
| Inflammation | Exacerbates inflammation in a diabetic cardiomyopathy model | Attenuates NF-κB signaling | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental design and reproducibility.
SIRT6 Enzymatic Inhibition Assay
This protocol is used to determine the in vitro inhibitory activity of compounds like this compound against SIRT6.
-
Reagents: Recombinant human SIRT6 enzyme, SIRT6 assay buffer, NAD+, fluorogenic SIRT6 substrate (e.g., based on a p53 sequence), developer solution, this compound, and a 96-well black plate.
-
Procedure:
-
Prepare a reaction mixture containing SIRT6 assay buffer, NAD+, and the SIRT6 enzyme.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure fluorescence using a plate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculate the percent inhibition and determine the IC50 value.[4]
-
Generation of SIRT6 Knockout Cells using CRISPR/Cas9
This protocol describes the generation of a stable SIRT6 knockout cell line.
-
Materials: Target cell line (e.g., A375 human melanoma cells), lentiviral vectors encoding Cas9 and a SIRT6-specific guide RNA (gRNA), packaging plasmids, transfection reagent, and selection agent (e.g., puromycin).
-
Procedure:
-
Design and clone a gRNA targeting an early exon of the SIRT6 gene into a lentiviral vector.
-
Co-transfect HEK293T cells with the gRNA vector, a Cas9-expressing vector, and packaging plasmids to produce lentivirus.
-
Harvest the lentiviral particles and transduce the target cells.
-
Select for successfully transduced cells using the appropriate selection agent.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and validate SIRT6 knockout by Western blotting and genomic DNA sequencing.
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This flow cytometry-based assay quantifies the extent of apoptosis and necrosis.
-
Reagents: Annexin V-FITC, Propidium Iodide (PI), Annexin V binding buffer, and phosphate-buffered saline (PBS).
-
Procedure:
-
Culture cells with or without this compound treatment, or use SIRT6 knockout and wild-type control cells.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis; Annexin V positive, PI positive cells are in late apoptosis or necrosis.[3][6]
-
Cell Cycle Analysis using Propidium Iodide (PI)
This protocol assesses the distribution of cells in different phases of the cell cycle.
-
Reagents: Cold 70% ethanol, PBS, PI staining solution (containing RNase A).
-
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9][10]
-
Western Blotting for H3K9 Acetylation and PI3K/Akt/mTOR Pathway Proteins
This technique is used to measure changes in protein expression and post-translational modifications.
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-acetyl-H3K9, anti-SIRT6, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Lyse cells in RIPA buffer with inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by SIRT6 and the impact of its inhibition or knockout.
Experimental Workflow
Caption: General experimental workflow for comparing this compound and SIRT6 knockout.
Conclusion
Both pharmacological inhibition with this compound and genetic knockout of SIRT6 are powerful tools for elucidating the multifaceted roles of this critical enzyme. The choice between these two approaches depends on the specific research question. This compound is ideal for studying the acute and reversible effects of SIRT6 inhibition, which is more analogous to a therapeutic intervention. In contrast, SIRT6 knockout models are invaluable for understanding the long-term, developmental, and systemic consequences of a complete loss of SIRT6 function. This guide provides a foundational framework for researchers to design and interpret experiments aimed at understanding and targeting SIRT6 in health and disease.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. grtc.ucsd.edu [grtc.ucsd.edu]
- 3. kumc.edu [kumc.edu]
- 4. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic specific disruption of SIRT6 in mice results in fatty liver formation due to enhanced glycolysis and triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT6-specific inhibitor OSS-128167 exacerbates diabetic cardiomyopathy by aggravating inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
Unveiling the Detrimental Role of OSS_128167 in Diabetic Cardiomyopathy: A Comparative Analysis
For Immediate Release
A comprehensive review of recent experimental data validates the role of the sirtuin 6 (SIRT6) inhibitor, OSS_128167, in exacerbating the pathological features of diabetic cardiomyopathy (DCM). This guide provides an objective comparison of the effects of this compound with alternative therapeutic strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Diabetic cardiomyopathy is a significant complication of diabetes, characterized by structural and functional abnormalities of the heart muscle, independent of coronary artery disease. Key pathological features include cardiac fibrosis, cardiomyocyte apoptosis (programmed cell death), inflammation, and oxidative stress. The protein SIRT6 is understood to play a protective role in the heart. Consequently, its inhibition is hypothesized to worsen DCM. The small molecule this compound is a specific inhibitor of SIRT6 and serves as a critical tool for studying the function of this protein.
Comparative Efficacy of this compound and Alternative Compounds
The following tables summarize the quantitative data from preclinical studies, comparing the effects of the SIRT6 inhibitor this compound with those of a vehicle control and other potential therapeutic agents for diabetic cardiomyopathy.
| Compound | Dosage | Effect on Cardiac Fibrosis | Effect on Cardiomyocyte Apoptosis | Key Signaling Pathway(s) |
| This compound | 20 or 50 mg/kg (in vivo) | Significantly increased myocardial fibrosis[1] | Markedly increased the number of apoptotic myocardial cells[1] | Inhibition of SIRT6, leading to increased inflammation and oxidative stress[1] |
| Vehicle Control | - | Baseline level of fibrosis in diabetic model | Baseline level of apoptosis in diabetic model | Pathological signaling in diabetic cardiomyopathy |
| Resveratrol | - | Alleviated myocardial fibrosis[2] | Alleviated myocardial cell apoptosis[3] | Activation of SIRT1, AMPK; modulation of IRE1α/PINK signaling[3][2] |
| Metformin | - | Significantly inhibited cardiac fibrosis | Decreased apoptosis in ischemic myocardium[4][5] | Inhibition of iNOS/mTOR/TIMP-1 axis; alteration of apoptosis pathway[6][4] |
| SGLT2 Inhibitors | 1 mg/kg (Dapagliflozin) | Attenuation of myocardial fibrosis[7] | Attenuation of apoptosis[7] | Reduction of oxidative stress and inflammation[7] |
| Compound | Dosage | Effect on Inflammation (TNF-α) | Effect on Oxidative Stress (ROS/MDA) |
| This compound | - | Increased expression of TNF-α[1] | Increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA)[1] |
| Vehicle Control | - | Baseline level of TNF-α in diabetic model | Baseline level of ROS/MDA in diabetic model |
| Resveratrol | - | Downregulated HMGB-1 signaling, reducing inflammation[8] | Suppresses oxidative stress[8] |
| Metformin | - | Attenuated inflammation[9] | Attenuated oxidative stress[9] |
| SGLT2 Inhibitors | 1 mg/kg (Dapagliflozin) | Attenuation of inflammatory cytokines (TNF-α)[7] | Attenuation of myocardial oxidative stress markers (MDA)[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vivo Model of Diabetic Cardiomyopathy
A mouse model of streptozotocin (STZ)-induced type 1 diabetes is commonly employed.[1]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Diabetes: Intraperitoneal injection of STZ for 5 consecutive days.
-
Treatment: Diabetic mice are orally administered this compound (20 or 50 mg/kg) via gavage every other day.[1] Control groups receive a vehicle solution. For comparative studies, other compounds like Resveratrol, Metformin, or SGLT2 inhibitors are administered according to their specific protocols.
In Vitro Model of Hyperglycemia
The H9c2 cell line, derived from embryonic rat heart tissue, is a widely used in vitro model for studying cardiomyocyte biology.
-
Cell Culture: H9c2 cells are cultured in standard media.
-
Hyperglycemic Conditions: To mimic diabetic conditions, cells are stimulated with high glucose (HG) media (e.g., 33 mM).[1]
-
Treatment: Cells are pre-incubated with this compound for 1 hour before stimulation with high glucose.[1]
Assessment of Cardiac Fibrosis
-
Histological Staining: Myocardial tissue sections are stained with Masson's trichrome, which stains collagen fibers blue, allowing for the visualization of fibrotic areas.[1]
-
Quantitative Analysis: The collagen volume fraction (CVF) is calculated as the ratio of the collagen area to the total tissue area, often using image analysis software.[10]
Assessment of Cardiomyocyte Apoptosis
-
TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. TUNEL-positive nuclei are identified using fluorescence microscopy.[1]
-
Quantitative Analysis: The apoptotic index is determined by calculating the percentage of TUNEL-positive nuclei relative to the total number of nuclei (often counterstained with DAPI).[11]
Assessment of Inflammation
-
Immunohistochemistry: The expression of inflammatory factors, such as tumor necrosis factor-alpha (TNF-α), in myocardial tissue is detected using specific antibodies.[1]
-
Western Blotting and RT-qPCR: The protein and mRNA expression levels of inflammatory markers are quantified in cell lysates and tissue homogenates.[1]
Assessment of Oxidative Stress
-
Dihydroethidium (DHE) Staining: DHE staining is used to detect superoxide radicals (a type of ROS) in myocardial tissues.[1]
-
Malondialdehyde (MDA) Assay: The levels of MDA, a marker of lipid peroxidation and oxidative stress, are measured using commercially available kits.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound in diabetic cardiomyopathy.
Caption: Experimental workflow for validating the role of this compound.
Conclusion
The available evidence strongly indicates that the SIRT6-specific inhibitor this compound exacerbates diabetic cardiomyopathy by promoting inflammation and oxidative stress, leading to increased cardiac fibrosis and cardiomyocyte apoptosis.[1] In contrast, therapeutic strategies aimed at activating sirtuins (e.g., with Resveratrol) or mitigating inflammation and oxidative stress through other mechanisms (e.g., with Metformin or SGLT2 inhibitors) have shown protective effects in preclinical models of diabetic cardiomyopathy. These findings underscore the protective role of SIRT6 in the diabetic heart and highlight the potential of SIRT6 activation as a therapeutic target for this condition. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of these different approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. alternative-therapies.com [alternative-therapies.com]
- 3. Resveratrol Delays Diabetic Cardiomyopathy Fibrosis by Regulating Mitochondrial Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin Mitigates Apoptosis in Ischemic Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metformin Protects against Diabetic Cardiomyopathy: An Association between Desmin–Sarcomere Injury and the iNOS/mTOR/TIMP-1 Fibrosis Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Insights into SGLT2 inhibitor treatment of diabetic cardiomyopathy: focus on the mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shengmai San Ameliorates Myocardial Dysfunction and Fibrosis in Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUNEL assay for cardiomyocyte apoptosis quantification [bio-protocol.org]
Independent Verification of OSS_128167's Chemosensitization Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemosensitization properties of OSS_128167, a potent and selective inhibitor of Sirtuin 6 (SIRT6). By summarizing available experimental data, this document aims to facilitate informed decisions in the context of cancer research and drug development. This compound has been shown to enhance the efficacy of conventional chemotherapeutic agents in cancer cell lines, including those that have developed resistance.
Mechanism of Action: Reversing Chemoresistance through SIRT6 Inhibition
This compound exerts its chemosensitizing effects by targeting SIRT6, a histone deacetylase that plays a critical role in DNA damage repair and cell survival pathways. In many cancers, elevated levels of SIRT6 are associated with resistance to chemotherapy. By inhibiting SIRT6, this compound is believed to disrupt these pro-survival mechanisms, thereby re-sensitizing cancer cells to the cytotoxic effects of chemotherapeutic drugs.
The primary mechanism involves the suppression of the DNA damage repair pathway. Chemotherapies like doxorubicin and melphalan induce significant DNA damage in cancer cells. SIRT6 is a key facilitator of the repair process, allowing cancer cells to survive this onslaught. Inhibition of SIRT6 by this compound is thought to prevent this repair, leading to an accumulation of DNA damage and subsequent potentiation of chemotherapy-induced apoptosis (cell death)[1][2].
Quantitative Data on Chemosensitization
Data from commercial suppliers and independent research indicates that this compound effectively sensitizes cancer cells to standard chemotherapeutic agents.
Table 1: In Vitro Chemosensitization of Multiple Myeloma Cells by this compound
| Cell Line | Chemotherapeutic Agent | Resistance Profile | Effect of this compound (200 μM) |
| NCI-H929 | - | Primary Multiple Myeloma | Induces chemosensitization[3] |
| LR-5 | Melphalan | Melphalan-Resistant | Induces chemosensitization[3] |
| Dox40 | Doxorubicin | Doxorubicin-Resistant | Induces chemosensitization[3] |
A study on osteosarcoma further supports the role of SIRT6 inhibition in overcoming chemoresistance. In this research, the genetic knockdown of SIRT6 in U2OS and KHOS/NP osteosarcoma cell lines significantly enhanced the apoptotic effects of doxorubicin. Conversely, the overexpression of SIRT6 conferred resistance to doxorubicin. This resistance was mitigated by the use of other DNA damage repair inhibitors, highlighting the central role of this pathway[1][2].
While direct comparative studies of this compound with other chemosensitizing agents are not yet available in peer-reviewed literature, the existing data strongly suggests its potential as a valuable tool in combination cancer therapy.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the chemosensitization properties of this compound.
Cell Viability and Chemosensitization Assay
This protocol is designed to determine the concentration-dependent effect of a chemotherapeutic agent on cancer cell viability, both in the presence and absence of this compound.
1. Cell Seeding:
-
Plate cancer cells in 96-well plates at a density of 3,000 to 5,000 cells per well.
-
Incubate for 24 hours to allow for cell adherence.
2. Compound Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin, melphalan).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the chemotherapeutic agent alone or in combination with a fixed concentration of this compound (e.g., 10-200 μM, based on preliminary toxicity assays). Include a vehicle control (DMSO).
-
Incubate the plates for 48 to 72 hours.
3. Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) values for the chemotherapeutic agent with and without this compound. A significant reduction in the IC50 value in the presence of this compound indicates chemosensitization.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in response to combination treatment.
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with the chemotherapeutic agent, this compound, or the combination for a predetermined time (e.g., 24-48 hours).
2. Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant. A significant increase in the apoptotic population in the combination treatment group compared to single-agent treatments indicates synergistic induction of apoptosis.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Mechanism of this compound-mediated chemosensitization.
References
Safety Operating Guide
Proper Disposal Procedures for OSS_128167: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like OSS_128167, a sirtuin 6 (SIRT6) inhibitor, is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established general procedures for the disposal of laboratory chemical waste provide a clear framework. This guide synthesizes these general protocols with the known characteristics of this compound to offer essential safety and logistical information for its disposal.
Summary of this compound Properties
To determine the appropriate disposal route, it is essential to understand the physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄N₂O₆ | [1][2][3] |
| Molecular Weight | 366.3 g/mol | [1][2][3] |
| CAS Number | 887686-02-4 | [1][2][3] |
| Appearance | Powder | [2][3] |
| Solubility | - DMSO: 30-73 mg/mL - Ethanol: 25 mg/mL - Water: < 1 mg/mL (insoluble or slightly soluble) | [1][2][3][4][5] |
| Storage | - Powder: -20°C for up to 3 years - In solvent: -80°C for up to 1 year or -20°C for up to 6 months | [2][3][4][6] |
Step-by-Step Disposal Procedures
The following procedures are based on standard practices for the disposal of non-acutely hazardous chemical waste in a laboratory setting.
Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step to ensure safety and compliance.
-
Do not mix this compound waste with other waste streams. This includes avoiding mixing it with halogenated solvents, aqueous waste, or other incompatible chemicals.[7][8]
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, compatible container.
-
Liquid Waste: Solutions of this compound, typically in DMSO or ethanol, should be collected in a separate, sealed, and clearly labeled waste container.
-
Contaminated Materials: Personal protective equipment (PPE), such as gloves and lab coats, as well as consumables like pipette tips and empty vials that have come into contact with this compound, should be collected as solid chemical waste.
Waste Container Labeling and Storage
Accurate labeling and proper storage of waste containers are essential for preventing accidents and ensuring proper disposal by your institution's environmental health and safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary solvent (e.g., "DMSO").
-
Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
Ensure containers are kept closed except when adding waste.[7]
-
Use secondary containment, such as a spill tray, to prevent the spread of any potential leaks.[8][10]
-
Store waste away from heat, open flames, and incompatible chemicals.[11]
-
Disposal of Empty Containers
Empty containers that once held this compound must be handled correctly to be considered non-hazardous.
-
A container is considered "empty" when all contents have been removed by normal means and no more than one inch of residue remains at the bottom.
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.[7][10] The rinsate must be collected as hazardous waste.[7] While this compound is not currently classified as acutely hazardous, it is good practice to rinse the container.
-
Once properly emptied and rinsed, deface or remove the original label before disposing of the container in the regular trash or recycling, according to your institution's policy.[10]
Scheduling a Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for your properly segregated and labeled this compound waste.
-
Do not dispose of this compound down the drain.[9] Its low water solubility and chemical nature make it unsuitable for sewer disposal.
-
Do not dispose of solid this compound waste in the regular trash.
Experimental Protocols Involving this compound
Understanding the context in which this compound is used can inform disposal practices. The following are examples of experimental protocols where this compound is utilized.
In Vitro H3K9 Acetylation Assay
This experiment is designed to measure the effect of this compound on the acetylation of Histone H3 at lysine 9.
-
Cell Culture: BxPC3 cells are plated at a density of 4 x 10⁵ cells per well in six-well plates and allowed to adhere for 24 hours.[5]
-
Treatment: Cells are then treated with 100 µM this compound or a DMSO vehicle control for specified time points.[5]
-
Protein Extraction: Following treatment, cells are lysed to generate total protein lysates.
-
Immunoblotting: The levels of total H3 and acetylated H3K9 are detected via immunoblotting to determine the inhibitory effect of this compound on SIRT6.[5]
In Vivo Studies in HBV Transgenic Mice
This protocol evaluates the anti-viral efficacy of this compound in a mouse model of Hepatitis B.
-
Animal Model: Male HBV transgenic mice are used for the study.
-
Dosing: this compound is administered at a dose of 50 mg/kg via intraperitoneal injection every four days for a total of 12 days.[6]
-
Sample Analysis: The levels of HBV DNA and 3.5-Kb RNA in the mice are measured to assess the impact of the treatment.[6]
Visualizing Disposal and Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the recommended disposal workflow and a typical experimental workflow involving this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: A typical in vitro experimental workflow using this compound.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for local requirements.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. tribioscience.com [tribioscience.com]
- 4. This compound | Sirtuin | HBV | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
